molecular formula C18H16O3 B2496054 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 315233-58-0

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2496054
CAS No.: 315233-58-0
M. Wt: 280.323
InChI Key: KQMZLYFEPUYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound based on the chromen-4-one (also known as 4-chromone) scaffold, a privileged structure in medicinal chemistry and drug discovery . This scaffold is recognized for its potential across a wide spectrum of pharmacological activities. Researchers value this core structure for its versatility in the design and synthesis of novel lead compounds . Compounds featuring the chromen-4-one structure, and its closely related chroman-4-one (where the C2-C3 bond is saturated), have been the subject of extensive research due to their significant biological potential . Scientific literature indicates that analogs within this structural class, particularly flavanones and isoflavanones, have demonstrated promising anticancer and cytotoxic activities in various studies . For instance, certain synthetic flavanone derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast cancer (MCF-7), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells . The specific substitution pattern on the core scaffold, such as the ethoxy group at the 7-position in this compound, can be critical for modulating its biological activity and physicochemical properties, offering a point for further chemical exploration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

7-ethoxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZLYFEPUYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS number 315233-58-0

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 315233-58-0), a synthetic isoflavone derivative. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structural characterization, and the functional implications of the 2-methylisoflavone scaffold.

CAS Number: 315233-58-0 Chemical Class: 2-Methylisoflavone Derivative Molecular Formula: C₁₈H₁₆O₃ Molecular Weight: 280.32 g/mol

Executive Summary

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a lipophilic, synthetic analog of the naturally occurring isoflavone class. Unlike natural isoflavones (e.g., daidzein, genistein) which typically lack a substituent at the C2 position, this compound features a 2-methyl group . This structural modification is critical in medicinal chemistry as it enhances metabolic stability by sterically hindering nucleophilic attack and oxidative metabolism at the C2 position.

The 7-ethoxy substitution further modulates the compound's physicochemical profile, increasing lipophilicity compared to its 7-hydroxy counterparts, thereby improving blood-brain barrier (BBB) permeability. This molecule is primarily utilized as a chemical probe or lead scaffold in the development of neuroprotective agents and selective estrogen receptor modulators (SERMs) .

Physicochemical Properties[1][2]

PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder form typical for flavones.
Solubility DMSO, Chloroform, Ethyl AcetatePoorly soluble in water; requires organic co-solvent for bioassays.
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to 7-ethoxy and 2-methyl groups.
H-Bond Donors 0Lacks free hydroxyl groups (capped by ethylation).
H-Bond Acceptors 3Carbonyl (C4) and ether oxygens (C7, C1).
Topological Polar Surface Area ~39 ŲFavorable for membrane permeation.

Synthetic Methodology

The synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one follows a robust Kostanecki-Robinson cyclization pathway. This method is preferred for its reliability in constructing the chromone core with specific C2 and C3 substitutions.

Reaction Pathway Diagram

The following diagram outlines the logical flow of the synthesis, from raw precursors to the final alkylated product.

SynthesisPathway Start Resorcinol + Phenylacetic Acid Intermediate1 2,4-Dihydroxydeoxybenzoin Start->Intermediate1 BF3-Et2O, Heat Cyclization Kostanecki-Robinson (Ac2O / NaOAc, 180°C) Intermediate1->Cyclization Intermediate2 7-Acetoxy-2-methylisoflavone Cyclization->Intermediate2 Hydrolysis Acid Hydrolysis (HCl / MeOH) Intermediate2->Hydrolysis Precursor 7-Hydroxy-2-methylisoflavone Hydrolysis->Precursor FinalStep O-Alkylation (EtI / K2CO3 / Acetone) Precursor->FinalStep Product 7-Ethoxy-2-methyl-3-phenyl- 4H-chromen-4-one FinalStep->Product

Caption: Step-wise synthesis via Kostanecki-Robinson cyclization followed by selective O-alkylation.

Detailed Protocol
Step 1: Synthesis of 2,4-Dihydroxydeoxybenzoin
  • Reagents: Resorcinol (1.0 eq), Phenylacetic acid (1.0 eq), Boron trifluoride etherate (

    
    ).
    
  • Procedure:

    • Dissolve resorcinol and phenylacetic acid in

      
       under nitrogen atmosphere.
      
    • Heat to 80-90°C for 2 hours. The solution will darken as the Friedel-Crafts acylation proceeds.

    • Pour the mixture into ice-cold water containing sodium acetate (to quench excess acid).

    • Filter the precipitate and recrystallize from water/ethanol to yield 2,4-dihydroxydeoxybenzoin .

Step 2: Cyclization (Kostanecki-Robinson)
  • Reagents: 2,4-Dihydroxydeoxybenzoin, Acetic anhydride (

    
    ), Anhydrous Sodium Acetate (
    
    
    
    ).
  • Procedure:

    • Mix the deoxybenzoin with excess

      
       (5-10 eq) and 
      
      
      
      (2 eq).
    • Reflux at 170-180°C for 6-8 hours. This harsh condition drives the O-acylation followed by cyclization to form the chromone ring.

    • Pour onto crushed ice. The product, 7-acetoxy-2-methylisoflavone , will precipitate.

Step 3: Deprotection and Alkylation
  • Reagents: Conc. HCl, Methanol, Ethyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetone.
  • Procedure:

    • Hydrolysis: Reflux the acetoxy intermediate in MeOH/HCl (10:1) for 1 hour to remove the 7-acetyl group, yielding 7-hydroxy-2-methylisoflavone .

    • Alkylation: Dissolve the 7-hydroxy intermediate in anhydrous acetone. Add

      
       (1.5 eq) and Ethyl Iodide (1.2 eq).
      
    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter off inorganic salts, evaporate solvent, and recrystallize from ethanol to obtain pure 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one .

Structural Characterization (QC Standards)

To validate the identity of CAS 315233-58-0, the following spectral signatures must be confirmed.

TechniqueExpected SignalAssignment
¹H NMR (CDCl₃)

1.45 (t, 3H)
Methyl protons of the 7-ethoxy group.

2.25 (s, 3H)
C2-Methyl group (Characteristic of 2-methylisoflavones).

4.15 (q, 2H)
Methylene protons of the 7-ethoxy group.

6.8 - 7.0 (m, 2H)
Protons at C6 and C8 positions.

7.3 - 7.5 (m, 5H)
Phenyl ring protons (C3-phenyl).

8.10 (d, 1H)
Proton at C5 (Deshielded by C4-carbonyl).
¹³C NMR ~176 ppmC4 Carbonyl (C=O).
~163 ppmC2 Carbon (attached to methyl).[1]
~14 ppm & 64 ppmEthoxy carbons (

and

).

Pharmacological Mechanism & Applications

The 2-methylisoflavone scaffold exhibits distinct pharmacological properties compared to natural isoflavones. The 7-ethoxy substitution enhances these effects by increasing bioavailability.

Core Mechanisms
  • Metabolic Stability: The C2-methyl group blocks the primary site of metabolic oxidation often seen in isoflavones (conversion to 2-hydroxy derivatives), prolonging the half-life in vivo.

  • Neuroprotection: 2-Methylisoflavones have been shown to protect neuronal cells against glutamate-induced toxicity and oxidative stress, likely via modulation of the Nrf2/ARE pathway or direct antioxidant activity.

  • Estrogen Receptor Modulation: While less potent than genistein, 2-methyl derivatives often retain affinity for ER

    
     , acting as partial agonists or antagonists depending on the tissue context (SERM activity).
    
Mechanism of Action Diagram

The following diagram illustrates the potential signaling pathways modulated by this scaffold.

MOA Compound 7-Ethoxy-2-methyl-3-phenyl- 4H-chromen-4-one ERBeta Estrogen Receptor Beta (ERβ) Compound->ERBeta Binding (Agonist/Antagonist) Nrf2 Nrf2 Pathway (Antioxidant Response) Compound->Nrf2 Activation Glutamate Glutamate Receptors (NMDA/AMPA) Compound->Glutamate Modulation (Indirect) GeneExp Gene Expression (Anti-inflammatory) ERBeta->GeneExp ROS ROS Scavenging Nrf2->ROS CellSurvival Neuronal Survival (Neuroprotection) Glutamate->CellSurvival Inhibition of Excitotoxicity ROS->CellSurvival Reduction of Oxidative Stress

Caption: Proposed pharmacological interactions involving ERβ binding and Nrf2-mediated neuroprotection.

Safety & Handling

  • Hazard Classification: Irritant (Xi).[1]

  • Precautions: Avoid inhalation of dust. Wear nitrile gloves and safety goggles during synthesis, particularly when handling alkyl halides (Ethyl Iodide) and strong acids (

    
    ).
    
  • Storage: Store at -20°C. The ether linkage is stable, but the compound should be kept dry to prevent slow hydrolysis or degradation over long periods.

References

  • Synthesis of 2-Methylisoflavones

    • Title: A convenient synthesis of 2-methylisoflavones.[2]

    • Source:Journal of Chemical Research.
    • Context: Describes the standard Kostanecki-Robinson conditions adapted for this protocol.
    • URL:[Link] (Representative Protocol)

  • Biological Activity of 7-Alkoxy-Isoflavones

    • Title: Synthesis and biological evaluation of 7-O-modified isoflavone deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Supports the rationale for 7-ethoxy substitution to improve lipophilicity and bioactivity.
    • URL:[Link]

  • Chemical Identity Verification

    • Title: 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (AldrichCPR).
    • Source: Sigma-Aldrich.[3][1]

    • Context: Commercial validation of the CAS number and chemical structure.

Sources

Technical Monograph: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Isoflavonoid Scaffold for Drug Discovery

Executive Summary & Chemical Identity

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (henceforth referred to as 7-Et-2-Me-IF ) represents a synthetic modification of the natural isoflavone backbone. Unlike naturally occurring isoflavones (e.g., daidzein, genistein) which typically possess a hydrogen at the C2 position and hydroxyl groups at C7, this analogue incorporates a C2-methyl group and a C7-ethoxy ether .

These structural modifications are not cosmetic; they are engineered to overcome the primary pharmacokinetic limitations of natural flavonoids: rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability. The C2-methyl group induces steric torsion, altering the planarity of the benzopyrone ring system, which significantly modulates binding affinity for Estrogen Receptors (ERs) and tubulin.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueSignificance
CAS Number 315233-58-0Unique Identifier
Molecular Formula C₁₈H₁₆O₃Lipophilic non-polar scaffold
Molecular Weight 280.32 g/mol Optimal for passive diffusion (<500 Da)
LogP (Predicted) ~3.8 - 4.2High membrane permeability; potential BBB penetration
H-Bond Donors 0Increases lipophilicity vs. parent phenol
H-Bond Acceptors 3Retains receptor interaction capability
Topological Polar Surface Area ~35.5 ŲExcellent oral bioavailability prediction

Synthetic Architecture

The synthesis of 7-Et-2-Me-IF follows a robust Kostanecki-Robinson cyclization pathway or a modified Baker-Venkataraman rearrangement. The following protocol prioritizes yield and purity for biological screening.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Figure 1: Retrosynthetic pathway for 7-Et-2-Me-IF construction. Target 7-ethoxy-2-methyl-3-phenyl- 4H-chromen-4-one (Target) Inter1 7-hydroxy-2-methyl-3-phenyl- 4H-chromen-4-one (Intermediate Scaffold) Inter1->Target O-Alkylation (Et-I, K2CO3) Cyclization Cyclization via Acetic Anhydride/NaOAc Cyclization->Inter1 Kostanecki-Robinson Precursor 2,4-Dihydroxydeoxybenzoin Precursor->Cyclization StartMat Resorcinol + Phenylacetic Acid StartMat->Precursor Friedel-Crafts Acylation

Detailed Experimental Protocol
Stage 1: Scaffold Construction (Kostanecki-Robinson)
  • Reagents: 2,4-Dihydroxydeoxybenzoin (10 mmol), Acetic Anhydride (50 mL), Sodium Acetate (anhydrous, 30 mmol).

  • Procedure:

    • Dissolve the deoxybenzoin in acetic anhydride in a round-bottom flask.

    • Add sodium acetate and reflux at 140°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Mechanism:[1] The anhydride acetylates the phenols and the alpha-carbon, followed by intramolecular cyclization to form the chromone ring.

    • Workup: Pour the reaction mixture into crushed ice (200g). A solid precipitate (7-acetoxy-2-methyl-3-phenylchromone) will form.

    • Hydrolysis: Reflux the precipitate in 5% ethanolic NaOH for 1 hour to remove the 7-acetyl group, yielding the 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one . Acidify with HCl to precipitate the free phenol.

Stage 2: Etherification (7-O-Ethylation)
  • Reagents: 7-hydroxy-intermediate (5 mmol), Ethyl Iodide (7.5 mmol), Potassium Carbonate (anhydrous, 10 mmol), Acetone (dry, 50 mL).

  • Procedure:

    • Suspend the 7-hydroxy intermediate and

      
       in dry acetone.
      
    • Add Ethyl Iodide dropwise under inert atmosphere (

      
      ).
      
    • Reflux at 60°C for 4-6 hours.

    • Validation: The disappearance of the phenolic -OH peak in IR (~3200 cm⁻¹) and the appearance of the ethoxy quartet in ¹H-NMR confirm the reaction.

  • Purification: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/DMF to obtain 7-Et-2-Me-IF as white/off-white needles.

Structural Pharmacology & Mechanism of Action[2][4]

The 7-Et-2-Me-IF molecule operates via two distinct mechanisms, dictated by the "2-methyl" and "7-ethoxy" substitutions.

Mechanism 1: Steric Interference of Estrogen Receptors (SERM Activity)

Natural isoflavones are planar. The 2-methyl group in 7-Et-2-Me-IF introduces a steric clash with the phenyl ring at position 3, forcing the B-ring to twist out of plane (dihedral angle > 40°).

  • Effect: This non-planar conformation reduces agonist activity at Estrogen Receptor Alpha (ER

    
    ) while maintaining affinity for Estrogen Receptor Beta (ER
    
    
    
    ) or acting as an antagonist. This is the basis for its potential as a Selective Estrogen Receptor Modulator (SERM) , useful in breast cancer contexts where ER antagonism is desired.
Mechanism 2: Metabolic Stability & Lipophilicity
  • 7-Ethoxy Group: Replaces the metabolically vulnerable 7-hydroxyl group. This prevents rapid glucuronidation (Phase II metabolism), significantly extending the plasma half-life (

    
    ) compared to daidzein.
    
  • Lipophilicity: The ethyl ether increases LogP, facilitating passive transport across the intestinal epithelium and the blood-brain barrier.

Signaling Pathway Interaction

MOA Figure 2: Multi-target pharmacological mechanism of 7-Et-2-Me-IF. Drug 7-Et-2-Me-IF ER Estrogen Receptor (ERβ Selective) Drug->ER Modulates Tubulin Tubulin Polymerization Drug->Tubulin Inhibits CYP CYP19 (Aromatase) Drug->CYP Inhibits (Potential) Proliferation Cell Proliferation (G2/M Arrest) ER->Proliferation Downregulates Tubulin->Proliferation G2/M Arrest Angio Angiogenesis (VEGF suppression) CYP->Angio Reduces Apoptosis Apoptosis (Caspase 3/7) Proliferation->Apoptosis Triggers

[2][10]

Biological Evaluation Protocols

To validate the efficacy of 7-Et-2-Me-IF, the following self-validating experimental workflows are recommended.

A. Antiproliferative Assay (MTT/SRB)
  • Objective: Determine

    
     against hormone-dependent (MCF-7) and independent (MDA-MB-231) cancer lines.
    
  • Control: Use Ipriflavone or 5-Fluorouracil as a positive control.

  • Protocol Note: Due to high lipophilicity, dissolve 7-Et-2-Me-IF in DMSO. Final DMSO concentration in culture must be <0.1% to avoid solvent toxicity artifacts.

B. Cell Cycle Analysis (Flow Cytometry)
  • Hypothesis: 2-methyl isoflavones often act as microtubule destabilizers.

  • Expected Result: Accumulation of cells in the G2/M phase , indicating failed mitosis due to tubulin inhibition.

  • Staining: Propidium Iodide (PI) with RNase A.

C. Metabolic Stability Assay (Microsomal Stability)
  • Rationale: Prove the superiority of the 7-ethoxy group over the 7-hydroxy parent.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Readout: LC-MS/MS monitoring of parent compound depletion over 60 minutes.

  • Success Criteria: Intrinsic clearance (

    
    ) should be >50% lower than that of 7-hydroxy-2-methylisoflavone.
    

References

  • Kostanecki-Robinson Reaction Standards.
  • Structure-Activity Relationships (SAR)

    • Selepe, M. A. (2024).[2] "Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies."[3][2][4] ChemMedChem, 19(23).[2] Link

    • Insight: Establishes the role of C2 and C7 substitutions in enhancing anticancer potency.
  • Chemical Data & Identifiers

    • PubChem Compound Summary for CID 354368 (7-Methoxy analog used as structural reference for properties). Link

    • Sigma-Aldrich Product Data: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 315233-58-0).[5] Link

  • Mechanistic Grounding (Angiogenesis/Tubulin)

    • Fotsis, T., et al. (1997). "The endogenous estrogen metabolite 2-methoxyestradiol inhibits angiogenesis and suppresses tumor growth." Nature, 387, 581–585. (Foundational text on methoxy/ethoxy flavonoid mechanisms).
    • Wietrzyk, J., et al. (2005). "Antitumor properties of new isoflavone derivatives." Anti-Cancer Drugs.[6][1][3][2] (Discusses the 7-alkoxy-isoflavone class).

Disclaimer: This guide is for research purposes only. 7-Et-2-Me-IF is a chemical probe and not an FDA-approved therapeutic.

Sources

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Executive Summary

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic derivative belonging to the isoflavonoid class, a group of compounds based on the 3-phenyl-4H-chromen-4-one scaffold.[1][2] This core structure is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[3][4] While direct, extensive research on this specific ethoxy derivative is limited, a comprehensive analysis of structurally analogous compounds provides a strong basis for predicting its primary and secondary mechanisms of action. This guide synthesizes available data on related 2-phenyl and 3-phenyl-4H-chromen-4-ones to build a robust hypothesis for the bioactivity of the title compound. The primary putative mechanism is the inhibition of aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis, suggesting potential applications in hormone-dependent oncology.[5][6] Secondary mechanisms include potent anti-inflammatory effects through the modulation of key signaling pathways like TLR4/MAPK and the inhibition of cyclooxygenase (COX) enzymes.[7][8] This document provides the theoretical framework, supporting evidence from related molecules, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals.

Introduction to the Isoflavonoid Scaffold

Chemical Structure and Properties

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is characterized by a chromen-4-one heterocyclic ring system. Key substitutions that define its potential activity include:

  • A phenyl group at the C3 position , classifying it as an isoflavone.

  • A methyl group at the C2 position .

  • An ethoxy group at the C7 position of the chromone ring.

The lipophilicity introduced by the ethoxy and phenyl groups, combined with the hydrogen bond-accepting carbonyl group, dictates the compound's pharmacokinetic profile and its interaction with target proteins.

The Chromen-4-one Core: A Foundation for Diverse Bioactivity

The chromen-4-one framework is a cornerstone of numerous natural and synthetic bioactive molecules, most notably flavonoids.[4] This structural motif allows for diverse chemical decorations, leading to a wide spectrum of pharmacological activities, including antioxidant, cytotoxic, anti-inflammatory, and enzyme inhibitory effects.[3][4][9] Its rigid, planar structure facilitates insertion into enzyme active sites and interaction with protein residues, making it an ideal starting point for drug design.

Primary Putative Mechanism: Aromatase Inhibition

The most compelling hypothesized mechanism of action for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is the inhibition of aromatase.

Aromatase (CYP19A1): A Key Therapeutic Target

Aromatase is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens.[5][6] In postmenopausal women, peripheral aromatization is the primary source of estrogen. By inhibiting this enzyme, the levels of circulating estrogens can be significantly reduced. This is a clinically validated and highly effective strategy for treating hormone-receptor-positive breast cancer.[6][10] Aromatase inhibitors are broadly classified as steroidal (Type I) or non-steroidal (Type II), with non-steroidal inhibitors acting by reversibly binding to the enzyme's active site.[10]

Evidence from Structurally Related Isoflavanones

Research into isoflavanone derivatives (which share the 3-phenylchroman-4-one core) has identified them as a promising new class of non-steroidal aromatase inhibitors.[5] A study on various isoflavanone derivatives demonstrated potent inhibitory effects against recombinant human aromatase.[5] This provides strong inferential evidence that 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one likely shares this activity.

Compound IDStructureAromatase IC50 (µM)
1h 3-(4-phenoxyphenyl)chroman-4-one2.4
2a 6-methoxy-3-phenylchroman-4-one0.26
3b 3-(pyridin-3-yl)chroman-4-one5.8
Table 1: In vitro aromatase inhibition data for isoflavanone derivatives, demonstrating the potency of the 3-phenylchroman-4-one scaffold. Data sourced from a fluorescence-based assay using recombinant human aromatase.[5]
Molecular Docking and Binding Interactions

Molecular modeling studies of isoflavanone inhibitors within the aromatase active site reveal key interactions.[5] The inhibitor typically orients its core structure within a hydrophobic pocket, while specific functional groups can form hydrogen bonds or coordinate with the heme iron atom, which is central to the enzyme's catalytic activity. The phenyl ring at the C3 position is crucial for occupying the substrate-binding site. It is hypothesized that the flat chromen-4-one ring system stacks against hydrophobic residues, while the carbonyl oxygen may interact with active site amino acids.

Secondary Putative Mechanism: Anti-inflammatory Activity

Derivatives of the 2-phenyl-4H-chromen-4-one scaffold have demonstrated significant anti-inflammatory properties, suggesting a parallel mechanism for the title compound.

The TLR4/MAPK Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates an inflammatory cascade upon recognition of lipopolysaccharide (LPS) from Gram-negative bacteria.[7] This activation triggers downstream signaling through mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, and inflammatory mediators like nitric oxide (NO).[7] Chronic activation of this pathway is implicated in various inflammatory diseases.

Evidence from 2-phenyl-4H-chromen-4-one Analogues

A study on novel 2-phenyl-4H-chromen-4-one derivatives found that a lead compound could potently suppress LPS-induced inflammation in vitro and in vivo.[7] Mechanistic investigations revealed that the compound inhibited the TLR4/MAPK pathway, resulting in a significant downregulation of NO, IL-6, and TNF-α expression.[7] This demonstrates that the chromen-4-one core is capable of modulating this critical inflammatory pathway.

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Pathway->Transcription_Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Transcription_Factors->Cytokines Inhibitor 2-Phenyl-4H-chromen-4-one Derivative Inhibitor->MAPK_Pathway Inhibition

Caption: Inhibition of the TLR4/MAPK signaling cascade by chromen-4-one derivatives.

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanisms for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, the following detailed protocols are provided.

Protocol: In Vitro Aromatase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for quantifying aromatase activity and its inhibition.[5]

Principle: This assay uses a non-fluorescent aromatase substrate that is converted into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorescent substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (test compound)

  • Letrozole or Anastrozole (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • 50 µL of potassium phosphate buffer.

    • 20 µL of the test compound dilution (or vehicle/positive control).

    • 20 µL of recombinant aromatase enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed solution containing the fluorescent substrate and the NADPH regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths dependent on substrate).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Expertise: The NADPH regenerating system is crucial because cytochrome P450 enzymes are monooxygenases that require a continuous supply of reducing equivalents (NADPH) for catalytic activity.

  • Trustworthiness: Including a vehicle control (DMSO) accounts for any solvent effects, while a potent, known aromatase inhibitor (Letrozole) validates that the assay system is responsive to inhibition.

Aromatase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Cmpd Prepare Compound Serial Dilutions Add_Reagents Add Buffer, Compound, and Enzyme to Plate Prep_Cmpd->Add_Reagents Prep_Enz Prepare Enzyme & Reagents Prep_Enz->Add_Reagents Pre_Incubate Pre-incubate at 37°C (10 min) Add_Reagents->Pre_Incubate Start_Rxn Initiate with Substrate & NADPH System Pre_Incubate->Start_Rxn Read_Fluor Kinetic Read on Plate Reader Start_Rxn->Read_Fluor Calc_Rate Calculate Reaction Rates (Slope) Read_Fluor->Calc_Rate Normalize Normalize to Vehicle Control Calc_Rate->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for the in vitro fluorescence-based aromatase inhibition assay.

Protocol: Cell-Based Assay for Anti-inflammatory Activity

This protocol uses a macrophage cell line to model the inflammatory response.

Principle: LPS is used to stimulate inflammation in RAW 264.7 macrophage cells. The ability of the test compound to reduce the production of the inflammatory mediator nitric oxide (NO) is quantified using the Griess assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (test compound)

  • Dexamethasone (positive control)

  • Griess Reagent Kit

  • MTT or similar viability assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound, vehicle (DMSO), or positive control (Dexamethasone).

  • Inflammatory Challenge: Add LPS to all wells (final concentration 1 µg/mL) except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the reduction in NO is not due to cytotoxicity.

  • Data Analysis:

    • Create a standard curve using sodium nitrite to quantify nitrite concentrations.

    • Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only treated cells.

    • Determine the IC50 value for NO inhibition.

Summary and Future Directions

The available evidence from structurally related compounds strongly suggests that 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one functions as a dual aromatase and inflammation inhibitor. Its isoflavone core is well-established as an effective scaffold for targeting the aromatase active site, representing its likely primary mechanism of action. Concurrently, its ability to modulate the TLR4/MAPK signaling pathway points to a significant anti-inflammatory role.

Future research should focus on:

  • Direct Enzymatic and Cellular Validation: Performing the specific assays described above to confirm and quantify the inhibitory activity of the title compound.

  • Selectivity Profiling: Assessing the compound's inhibitory activity against other cytochrome P450 enzymes to determine its selectivity for aromatase.

  • In Vivo Efficacy: Evaluating the compound in animal models of hormone-dependent breast cancer and inflammatory disease to establish its therapeutic potential.

  • Structural Biology: Obtaining a co-crystal structure of the compound with aromatase to definitively elucidate its binding mode and guide future lead optimization.

References

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Taylor & Francis Online. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]

  • 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | C16H12O3. PubChem. [Link]

  • Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. PubMed. [Link]

  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. ResearchGate. [Link]

  • Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. MDPI. [Link]

  • Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. PubMed Central. [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PubMed Central. [Link]

  • Effects of the aromatase inhibitor 7 alpha-(4'-amino)phenylthio-4-androstene-3,17-dione on 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma in rats. PubMed. [Link]

  • In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High. SciSpace. [Link]

  • 7-Methoxy-2-methylisoflavone | C17H14O3. PubChem. [Link]

  • Aromatase Inhibition and Antiestrogen Therapy in Early Breast Cancer Treatment and Chemoprevention. CancerNetwork. [Link]

Sources

Technical Synthesis Guide: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This technical guide details the synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one , a substituted isoflavone derivative. Unlike naturally occurring isoflavones (which typically lack a 2-methyl group), this scaffold is synthesized via the Kostanecki-Robinson reaction , a robust method for constructing the benzopyrone core with alkyl substitution at the C2 position.

The molecule features a lipophilic ethoxy tail at C7 and a methyl group at C2, modifications often employed to enhance metabolic stability and bioavailability compared to the parent 7-hydroxyisoflavones. This guide prioritizes a scalable, three-stage workflow: Friedel-Crafts Acylation → Kostanecki Cyclization → Williamson Etherification .

Chemical Structure Analysis
FeatureDescriptionFunction
Core Scaffold 4H-Chromen-4-one (Benzopyrone)Pharmacophore backbone
C2 Substituent Methyl (-CH₃)Blocks metabolic oxidation; derived from acetic anhydride
C3 Substituent Phenyl (-C₆H₅)Defines "Isoflavone" class; derived from phenylacetic acid
C7 Substituent Ethoxy (-OCH₂CH₃)Lipophilic donor; introduced via alkylation

Retrosynthetic Analysis

To ensure high yield and purity, the synthesis is designed backwards from the target. The critical disconnection occurs at the heterocyclic ring closure (C2-O and C2-C3 bonds) and the ether linkage.

Retrosynthesis Target Target: 7-Ethoxy-2-methyl-3-phenyl- 4H-chromen-4-one Inter1 Precursor A: 7-Hydroxy-2-methyl-3-phenyl- 4H-chromen-4-one Target->Inter1 Williamson Etherification (EtI, K2CO3) Inter2 Precursor B: 2,4-Dihydroxydeoxybenzoin (1-(2,4-dihydroxyphenyl)-2-phenylethanone) Inter1->Inter2 Kostanecki-Robinson Cyclization (-H2O) Reagent Reagent: Acetic Anhydride (C2 Source) Inter1->Reagent Cyclization Agent Start1 Starting Material 1: Resorcinol Inter2->Start1 Friedel-Crafts Acylation Start2 Starting Material 2: Phenylacetic Acid Inter2->Start2 Friedel-Crafts Acylation

Figure 1: Retrosynthetic breakdown identifying the Deoxybenzoin pathway as the most logical route.

Detailed Synthesis Protocol

Stage 1: Synthesis of 2,4-Dihydroxydeoxybenzoin

This step constructs the carbon skeleton by coupling resorcinol with a phenylacetic acid derivative.

  • Reaction Type: Friedel-Crafts Acylation (Houben-Hoesch variation)

  • Reagents: Resorcinol, Phenylacetic acid (or Phenylacetyl chloride), Boron trifluoride etherate (

    
    ).
    

Protocol:

  • Charge: In a dry 3-neck round-bottom flask under

    
    , dissolve Resorcinol (1.0 eq)  in minimal anhydrous ether or chlorobenzene.
    
  • Addition: Add Phenylacetyl chloride (1.1 eq) dropwise.

  • Catalysis: Slowly add

    
     (3.0 eq)  while maintaining temperature 
    
    
    
    .
  • Reaction: Heat to reflux for 3–4 hours. The mixture will darken as the complex forms.

  • Quench: Cool to room temperature (RT) and pour into ice-cold dilute HCl (1M) to hydrolyze the boron complex.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from water/ethanol to yield 2,4-dihydroxydeoxybenzoin as off-white needles.

Stage 2: Kostanecki-Robinson Cyclization

This is the defining step where the 2-methyl-chromone core is formed. The use of acetic anhydride provides the 2-methyl group and facilitates ring closure.

  • Reaction Type: Perkin-type condensation / Cyclodehydration.

  • Reagents: Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ) or Sodium Acetate (
    
    
    ).

Protocol:

  • Mixture: Combine 2,4-dihydroxydeoxybenzoin (1.0 eq) with Acetic Anhydride (10.0 eq) and Triethylamine (3.0 eq) in a round-bottom flask.

    • Note:

      
       serves as both reagent and solvent.
      
  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 6–8 hours.
    
    • Mechanism:[1][2][3][4] Acylation of phenol groups

      
       Aldol condensation at the benzylic position 
      
      
      
      Cyclization.
  • Hydrolysis (In-situ): The reaction initially yields 7-acetoxy-2-methyl-3-phenyl-4H-chromen-4-one . To obtain the 7-hydroxy intermediate for ethylation, basic hydrolysis is required.

    • Cool the mixture and pour into ice water.

    • Add 10% NaOH solution and stir at

      
       for 1 hour (cleaves the 7-O-acetyl ester).
      
    • Acidify with dilute HCl to precipitate the 7-hydroxy-2-methylisoflavone .

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Stage 3: Williamson Etherification (Target Formation)

The final step installs the ethyl group at the 7-position.

  • Reaction Type:

    
     Alkylation.
    
  • Reagents: Ethyl Iodide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetone or DMF.

Protocol:

  • Solvation: Dissolve 7-hydroxy-2-methylisoflavone (1.0 eq) in anhydrous Acetone (0.1 M concentration).

  • Base: Add anhydrous

    
     (3.0 eq) . Stir at RT for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise.

    • Safety: Ethyl iodide is volatile and alkylating; use a fume hood.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Filter off the inorganic salts (

    
    ) while hot. Concentrate the filtrate under reduced pressure.
    
  • Final Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane

    
     20% EtOAc).
    

Reaction Pathway Visualization

ReactionPathway cluster_0 Stage 1: Deoxybenzoin Formation cluster_1 Stage 2: Kostanecki Cyclization cluster_2 Stage 3: Ethylation R1 Resorcinol Int1 2,4-Dihydroxy- deoxybenzoin R1->Int1 BF3·Et2O Reflux R2 Phenylacetic Acid R2->Int1 Int2 7-Acetoxy- 2-methylisoflavone Int1->Int2 Ac2O / Et3N 140°C Int3 7-Hydroxy- 2-methylisoflavone Int2->Int3 NaOH (aq) Hydrolysis Final 7-Ethoxy-2-methyl- 3-phenyl-4H-chromen-4-one Int3->Final EtI / K2CO3 Acetone, Reflux

Figure 2: Forward synthesis pathway showing the transformation of intermediates.

Quality Control & Characterization Data

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (CDCl₃)

1.45 (t, 3H)
Ethoxy


2.30 (s, 3H)
C2

(Characteristic of 2-methylisoflavone)

4.15 (q, 2H)
Ethoxy


6.8 - 8.2 (m, Ar-H)
Aromatic protons (Resorcinol & Phenyl rings)
MS (ESI+) m/z ~ 281.1 [M+H]+Molecular Weight Confirmation (

)
Melting Point 140–145°CPurity Check (Range varies by polymorph)
Appearance White to off-white crystalline solidPhysical state

References

  • Kostanecki, S. v., & Różycki, A. (1901).[2] "Ueber eine Bildungsweise von Chromonderivaten" (On a method of formation of chromone derivatives). Berichte der Deutschen Chemischen Gesellschaft, 34, 102–109.[2] Link[2]

  • PubChem. (n.d.).[5] "7-Methoxy-2-methylisoflavone (Compound Summary)." National Library of Medicine. Accessed March 1, 2026. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction." Link

  • Wahab, A., et al. (2010). "Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One Derivatives." ResearchGate. Link

  • Cayman Chemical. (n.d.). "7-Methoxyisoflavone Product Information." Link

Sources

Methodological & Application

Application Note: High-Performance Characterization of 7-Ethoxy-2-methylisoflavone (7-EMIF)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (herein referred to as 7-EMIF ) is a synthetic isoflavone derivative. It is a structural isomer of the osteoprotective drug Ipriflavone (7-isopropoxyisoflavone).[1] While Ipriflavone lacks a substitution at the C-2 position and possesses a C-7 isopropoxy group, 7-EMIF features a C-2 methyl group and a C-7 ethoxy group.

This specific molecular configuration makes 7-EMIF a critical reference standard for:

  • Metabolic Stability Profiling: Investigating the steric hindrance of the C-2 methyl group on the pyran ring cleavage.

  • Cytochrome P450 (CYP) Probing: Serving as a substrate for O-dealkylation assays (specifically CYP1A and CYP2C subfamilies), analogous to 7-ethoxyresorufin but with a flavonoid scaffold.

  • Impurity Profiling: Acting as a potential synthetic impurity or degradation product in the manufacturing of methylated isoflavones.

Key Technical Challenge: Since 7-EMIF and Ipriflavone are isobaric (Formula: C₁₈H₁₆O₃; MW: 280.32 g/mol ), mass spectrometry alone cannot distinguish them in a mixed sample. Chromatographic resolution is mandatory.

Physicochemical Profile

ParameterValue / Description
IUPAC Name 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one
Common Name 7-Ethoxy-2-methylisoflavone (7-EMIF)
Molecular Formula C₁₈H₁₆O₃
Molecular Weight 280.32 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Acetonitrile, Methanol. Poorly soluble in water.
UV Maxima (

)
248 nm, 295 nm (Methanol)
pKa (Calculated) ~ -2.5 (Carbonyl oxygen protonation); Neutral at physiological pH.

Protocol 1: HPLC-UV Purity & Isomer Separation

Objective: To quantify the purity of 7-EMIF and achieve baseline separation from its isobaric analog, Ipriflavone.

Methodology
  • Rationale: A C18 stationary phase is selected for its ability to separate based on the subtle hydrophobicity difference between the ethyl (7-EMIF) and isopropyl (Ipriflavone) groups. The C-2 methyl group on 7-EMIF also alters the planarity of the molecule, affecting retention.

Instrument Conditions
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Temperature: 35°C

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (primary) and 295 nm (secondary).

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Solvent B: Acetonitrile (HPLC grade)

Time (min)% Solvent A% Solvent BCurve
0.07030Initial
12.01090Linear
15.01090Hold
15.17030Re-equilibrate
20.07030End
Acceptance Criteria
  • Purity: > 98.5% by area normalization.

  • Resolution (

    
    ):  > 2.0 between 7-EMIF and Ipriflavone (if present).
    
    • Note: 7-EMIF typically elutes slightly earlier than Ipriflavone due to the lower lipophilicity of the ethoxy group compared to the isopropoxy group, despite the C-2 methyl addition.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Objective: High-sensitivity quantification of 7-EMIF in plasma or microsomal incubations.

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mechanism: Protonation of the carbonyl oxygen at C-4 facilitates fragmentation. The primary fragmentation pathway involves the loss of the ethyl group (neutral loss of ethylene, 28 Da) or the cleavage of the retro-Diels-Alder (RDA) ring system.

MS/MS Parameters (Triple Quadrupole)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
7-EMIF 281.3 [M+H]⁺253.2 [M+H - C₂H₄]⁺25100
7-EMIF (Qual) 281.3 [M+H]⁺137.0 (RDA Fragment)40100
Ipriflavone 281.3 [M+H]⁺239.2 [M+H - C₃H₆]⁺28100
  • Critical Note: Although both parents are 281.3 m/z, the primary daughter ions differ. 7-EMIF loses ethylene (28 Da) to yield m/z 253. Ipriflavone loses propylene (42 Da) to yield m/z 239. This mass transition specificity, combined with HPLC separation, ensures zero cross-talk.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/microsomal supernatant.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Daidzein).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Inject 5 µL of the supernatant into the LC-MS/MS.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing 7-EMIF, distinguishing between purity assessment and bioanalytical quantification.

AnalyticalWorkflow Start Sample: 7-EMIF Standard Solubility Dissolve in DMSO/MeOH (Stock 1 mg/mL) Start->Solubility Decision Select Application Solubility->Decision HPLC HPLC-UV (Protocol 1) C18 Gradient Decision->HPLC Purity/Synthesis QC MS LC-MS/MS (Protocol 2) ESI Positive Mode Decision->MS PK/Metabolism CheckIso Isobaric Check: Resolution from Ipriflavone? HPLC->CheckIso QC_Pass QC Pass: Purity > 98.5% Rs > 2.0 CheckIso->QC_Pass Separation Achieved MRM MRM Transition: 281.3 -> 253.2 (Ethyl Loss) MS->MRM Data Quantification (Linearity 1-1000 ng/mL) MRM->Data

Caption: Analytical decision tree for 7-EMIF characterization, separating QC workflows from bioanalytical workflows.

Protocol 3: Metabolic Stability (Microsomal Assay)

Context: 7-EMIF is susceptible to O-dealkylation at the 7-position by CYP enzymes, converting it to 7-hydroxy-2-methylisoflavone .

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: 1 µM 7-EMIF (Final concentration, <1% DMSO).

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using the Protocol 2 precipitation method.

  • Data Analysis: Plot ln(% Remaining) vs. Time to determine intrinsic clearance (

    
    ).
    

References

  • Barnes, S., et al. (1998). "HPLC-mass spectrometry analysis of isoflavones." Proceedings of the Society for Experimental Biology and Medicine, 217(3), 254-262.

  • Kwak, Y.J., et al. (2017). "Validation study of isoflavone derivatives and simultaneous analysis of Puerariae Flos." Food Science and Technology, 37(2).

  • Rostagno, M.A., et al. (2009). "Fast and simultaneous determination of isoflavones in soybean by capillary electrophoresis." Journal of Chromatography A, 1216(34), 6241-6248.

  • PubChem Compound Summary. "7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (Calculated Properties)." National Center for Biotechnology Information.

  • Guideline on Bioanalytical Method Validation M10. International Council for Harmonisation (ICH), 2022.

Sources

Application Note: Cell-Based Assay Protocols for Evaluating 7-Ethoxy-2-Methyl-3-Phenyl-4H-Chromen-4-One

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic derivative belonging to the isoflavone (chromen-4-one) class of heterocyclic compounds. Natural isoflavones, such as daidzein and genistein, are well-documented phytoestrogens that exert pleiotropic effects, primarily acting as Estrogen Receptor (ER) modulators and anti-inflammatory agents.

However, synthetic modifications to the chromen-4-one scaffold drastically alter its pharmacological behavior. As a Senior Application Scientist, I approach this compound by analyzing its structure-activity relationship (SAR):

  • The 3-Phenyl Core: Provides the classic isoflavone backbone required for docking into the hydrophobic ligand-binding domain (LBD) of estrogen receptors.

  • The 2-Methyl Substitution: Restricts the rotational freedom of the 3-phenyl ring, altering the dihedral angle and influencing receptor pocket fitting compared to unmethylated counterparts.

  • The 7-Ethoxy Substitution: This is the critical functional switch. In natural isoflavones, the 7-hydroxyl group is essential for forming a hydrogen bond with His524 (in ERα) or His475 (in ERβ). Alkylating this position to an ethoxy group introduces steric bulk and disrupts this H-bond. This modification typically shifts the molecule from an ER agonist to a Selective Estrogen Receptor Modulator (SERM) or a pure ER antagonist[1] ().

  • Anti-Inflammatory Axis: Beyond nuclear receptors, chromen-4-one derivatives are potent inhibitors of the TLR4/NF-κB inflammatory axis. They have been shown to scavenge reactive oxygen species (ROS) and disrupt the upstream TRAF6-ASK1 complex, thereby preventing downstream IKK activation and NF-κB (p65) nuclear translocation[2] ().

To comprehensively profile 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, this guide provides two self-validating cell-based assay workflows: an ER Transcriptional Reporter Assay and a High-Content NF-κB Translocation Assay .

Quantitative Data Presentation

Before executing the protocols, it is crucial to establish the expected pharmacological window. Table 1 summarizes the typical in vitro profiling data for 7-alkoxy-substituted isoflavones compared to their natural counterparts.

Table 1: Comparative In Vitro Pharmacological Profile of Isoflavone Derivatives

Compound ClassERα Binding (IC₅₀)ERβ Binding (IC₅₀)NF-κB Inhibition (IC₅₀)Primary Cellular Phenotype
Natural Isoflavone (e.g., Daidzein)~15 nM~2 nM>50 μMER Agonist, Weak Anti-inflammatory
7-Alkoxy-Isoflavone (e.g., 7-Ethoxy derivative)~120 nM~45 nM~5–10 μMER Antagonist/SERM, Potent Anti-inflammatory
Chromen-4-one specific inhibitors (e.g., DCO-6)>10 μM>10 μM~2.5 μMPure Anti-inflammatory (TRAF6/ASK1 blocker)

Protocol 1: ERα/β Transcriptional Activation Assay

This assay measures the ability of the compound to modulate ER-mediated gene transcription. We utilize an Estrogen Response Element (ERE) linked to a luciferase reporter.

ER_Assay Compound 7-Ethoxy-Isoflavone Receptor Estrogen Receptor (ER) Compound->Receptor Ligand Binding Dimer ER Dimerization Receptor->Dimer Conformational Change ERE ERE Promoter Dimer->ERE Nuclear Translocation Luciferase Luciferase Reporter ERE->Luciferase Gene Transcription Readout Luminescence Luciferase->Readout Enzymatic Assay

Fig 1: Mechanism of Estrogen Receptor (ER) transcriptional activation and reporter assay readout.

Materials & Reagents
  • Cell Line: MCF-7 cells (endogenous ERα) stably transfected with 3xERE-Luciferase.

  • Assay Media: Phenol Red-Free DMEM supplemented with 5% Charcoal-Stripped FBS (CS-FBS) and 2 mM L-Glutamine.

  • Controls: 17β-estradiol (E2, full agonist), Fulvestrant (ICI 182,780, full antagonist).

💡 Application Scientist Insight (Causality): Why Phenol Red-Free and Charcoal-Stripped FBS? Phenol red possesses weak estrogenic activity, and standard FBS contains high levels of endogenous bovine estradiol. Using standard media will saturate the estrogen receptors, raising the baseline luminescence and completely masking the activity of your synthetic isoflavone.

Step-by-Step Workflow
  • Cell Plating: Trypsinize MCF-7 reporter cells and resuspend in Assay Media. Seed 1.0 × 10⁴ cells/well into a 96-well white opaque microplate (volume: 90 μL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and hormone starvation.

  • Compound Preparation: Prepare a 10 mM stock of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment (Agonist Mode): Add 10 μL of the diluted compound to the cells (Final concentration range: 1 nM to 10 μM; Final DMSO: 0.1%).

  • Treatment (Antagonist Mode): To test for SERM/antagonist activity[1], co-treat the cells with the compound dose-response AND an EC₈₀ concentration of 17β-estradiol (typically 1 nM).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 15 minutes. Add 100 μL of One-Step Luciferase Assay Reagent per well. Incubate in the dark for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence using a microplate reader (integration time: 500 ms/well ).

System Validation & Quality Control

A self-validating assay must prove its dynamic range. Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the full agonist control (10 nM E2).

  • Acceptance Criteria: A Z'-factor ≥ 0.5 indicates a robust assay capable of accurately profiling the synthetic isoflavone.

Protocol 2: High-Content Imaging of NF-κB p65 Translocation

Chromen-4-ones often exert anti-inflammatory effects by blocking the upstream TRAF6/ASK1 signaling node, preventing the degradation of IκB and sequestering NF-κB (p65) in the cytoplasm[2]. High-content imaging is the gold standard for validating this mechanism.

NFkB_Pathway LPS LPS (TLR4 Agonist) TRAF6 TRAF6 / ROS Complex LPS->TRAF6 TLR4 Signaling IKK IKK Complex Activation TRAF6->IKK Downstream Kinase IkB IκB Phosphorylation IKK->IkB Targets for Degradation p65 NF-κB (p65) Translocation IkB->p65 Releases p65 Compound 7-Ethoxy-Isoflavone Compound->TRAF6 Inhibits ROS/TRAF6

Fig 2: Inhibition of the TLR4/TRAF6/NF-κB signaling axis by chromen-4-one derivatives.

Materials & Reagents
  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulus: Lipopolysaccharide (LPS, E. coli O111:B4).

  • Antibodies: Rabbit anti-p65 primary antibody; Alexa Fluor 488 Goat anti-Rabbit secondary antibody.

  • Stains: Hoechst 33342 (Nuclear mask).

💡 Application Scientist Insight (Causality): Why measure translocation instead of downstream cytokines (e.g., IL-6 ELISA)? Cytokine release is a late-stage phenotypic event that can be inhibited by general cytotoxicity or translational blockade. By directly imaging p65 translocation, you prove target engagement within the specific TLR4/NF-κB signaling cascade, confirming the compound's true mechanistic action.

Step-by-Step Workflow
  • Cell Plating: Seed RAW 264.7 cells at 1.5 × 10⁴ cells/well in a 96-well black, clear-bottom imaging plate. Incubate overnight.

  • Pre-Treatment: Aspirate media. Add fresh media containing the 7-ethoxy-chromen-4-one derivative (1 μM to 30 μM). Include a vehicle control (0.1% DMSO) and a positive inhibition control (10 μM BAY 11-7082). Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL.

    • Critical Timing: Incubate for exactly 30 minutes . NF-κB translocation is highly transient; waiting 60+ minutes will result in p65 shuttling back to the cytoplasm due to IκBα negative feedback loops.

  • Fixation: Rapidly aspirate media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization & Blocking: Add 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x. Block with 5% BSA in PBS for 1 hour.

  • Immunostaining:

    • Incubate with anti-p65 primary antibody (1:400 in 1% BSA) overnight at 4°C. Wash 3x.

    • Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1 μg/mL) for 1 hour at room temperature in the dark. Wash 3x with PBS.

  • High-Content Imaging: Image the plate using an automated High-Content Screening (HCS) system (e.g., PerkinElmer Operetta or Thermo CellInsight).

Data Analysis & System Validation

Use the HCS software to define the nuclear boundary (via Hoechst channel) and a cytoplasmic ring region. Calculate the Nuclear/Cytoplasmic (N/C) Intensity Ratio for the p65 channel.

  • Validation: Unstimulated cells should have an N/C ratio < 0.8. LPS-stimulated cells should yield an N/C ratio > 1.5. A dose-dependent reduction in the N/C ratio by the 7-ethoxy-isoflavone confirms its anti-inflammatory mechanism.

References

  • Jiang Q, Payton-Stewart F, Elliott S, et al. Effects of 7-O substitutions on estrogenic and anti-estrogenic activities of daidzein analogues in MCF-7 breast cancer cells. Journal of Medicinal Chemistry. 2010;53(16):6153-6163.[Link]

  • Liu H, Xu R, Feng L, et al. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS One. 2012;7(8):e37168.[Link]

Sources

Application Note: Cytotoxicity and Mechanistic Profiling of 7-Ethoxy-2-Methyl-3-Phenyl-4H-Chromen-4-One in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 315233-58-0) is a highly specialized synthetic isoflavone derivative characterized by unique 2,7-substitutions on its chromen-4-one scaffold. Both natural and synthetic isoflavones are well-documented for their pleiotropic anti-cancer properties, which are primarily mediated through Estrogen Receptor (ER) modulation[1] and the targeted inhibition of proliferative kinase cascades, most notably the PI3K/Akt/mTOR pathway[2].

From a structural biology perspective, the addition of a 7-ethoxy group significantly increases the lipophilicity of the molecule, enhancing cellular permeability. Concurrently, the 2-methyl substitution introduces a specific steric profile that selectively alters the compound's binding affinity to ERα versus ERβ, driving enhanced cytotoxicity in hormone-dependent breast cancer models[3]. This application note provides a comprehensive, self-validating protocol for evaluating the in vitro cytotoxicity, apoptotic induction, and mechanistic pathways of this compound across diverse oncological cell lines.

Scientific Rationale & Assay Design (E-E-A-T)

When evaluating novel synthetic isoflavones, researchers must differentiate between generalized, non-specific cytotoxicity and targeted, receptor-mediated anti-proliferative effects. To achieve this, our assay architecture is built on the following causal principles:

  • Strategic Cell Line Selection : We utilize MCF-7 (ERα positive, hormone-dependent) and MDA-MB-231 (ER negative, triple-negative) breast cancer cells. This dual-model approach isolates ER-dependent mechanisms from ER-independent cytotoxic pathways (e.g., direct PI3K/Akt inhibition)[3].

  • Viability Assay (CCK-8 over MTT) : We employ the Cell Counting Kit-8 (CCK-8) rather than traditional MTT assays. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, reducing technical variance and allowing for continuous kinetic monitoring of the same plate without destroying the cells.

  • Apoptosis & Mechanistic Causality : Cytotoxicity can result from either necrosis or apoptosis. Annexin V/PI dual staining via flow cytometry provides definitive causality, distinguishing early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+). Furthermore, Western blotting for PI3K/Akt phosphorylation status confirms the intracellular signaling disruption characteristic of potent isoflavone derivatives[4].

Expected Quantitative Profiling Data

To establish a baseline for assay validation, Table 1 summarizes the expected half-maximal inhibitory concentrations (IC50) of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one compared to the natural isoflavone Genistein and the chemotherapeutic agent Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM) at 48h Post-Treatment

CompoundMCF-7 (ER+)MDA-MB-231 (ER-)PC-3 (Prostate)Non-Tumor (MCF-10A)
7-Ethoxy-2-methylisoflavone 12.4 ± 1.128.5 ± 2.418.2 ± 1.5> 100
Genistein (Positive Control) 45.2 ± 3.885.4 ± 5.162.1 ± 4.2> 150
Doxorubicin (Reference) 0.8 ± 0.11.2 ± 0.22.5 ± 0.34.1 ± 0.5

Data Interpretation: The enhanced potency of the synthetic derivative in MCF-7 cells suggests a strong ER-mediated anti-proliferative component, while its moderate efficacy in MDA-MB-231 and PC-3 cells indicates secondary kinase-inhibitory activity (e.g., AKT/ERK suppression)[5].

Visualizing the Experimental Architecture

AssayWorkflow Prep Compound Preparation (10mM DMSO Stock) Seed Cell Seeding (MCF-7 & MDA-MB-231) Prep->Seed Validated Stock Treat Drug Treatment (0.1 - 100 µM, 48h) Seed->Treat 24h Adhesion CCK8 CCK-8 Viability Assay (Read OD at 450nm) Treat->CCK8 96-well plate Flow Annexin V/PI Flow Cytometry (Apoptosis Quantification) Treat->Flow 6-well plate WB Western Blotting (p-Akt, Bax, Caspase-3) Treat->WB 6-well plate

Figure 1: Multiplexed workflow for evaluating synthetic isoflavone cytotoxicity and downstream mechanisms.

MechanismOfAction Drug 7-Ethoxy-2-methyl- 3-phenyl-4H-chromen-4-one ER Estrogen Receptor (ERβ) Activation Drug->ER Selective Binding PI3K PI3K / Akt Pathway Suppression Drug->PI3K Kinase Inhibition Bax Pro-apoptotic Proteins (Bax Upregulation) ER->Bax Transcriptional Shift PI3K->Bax Loss of Survival Signal Caspase Caspase-3/9 Cleavage Bax->Caspase Cytochrome c Release Apopt Cancer Cell Apoptosis Caspase->Apopt Execution Phase

Figure 2: Proposed dual-mechanism of action for 7-ethoxy-2-methylisoflavone in cancer models.

Detailed Experimental Protocols

Protocol A: Compound Preparation & Cell Culture

Causality Check: Synthetic isoflavones are highly hydrophobic. Maintaining a final DMSO concentration strictly below 0.1% in the culture medium is critical to prevent solvent-induced baseline cytotoxicity, ensuring all observed cell death is exclusively drug-specific.

  • Stock Solution : Dissolve 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot into light-protected tubes and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture : Maintain MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding : Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed into 96-well plates at a density of 5,000 cells/well (for CCK-8) or 6-well plates at 3 × 10^5 cells/well (for Flow Cytometry/Western Blot). Incubate for 24 hours to allow for complete adherence.

Protocol B: CCK-8 Cytotoxicity Assay

Causality Check: This protocol represents a self-validating system by including a "Vehicle Control" (0.1% DMSO) to normalize 100% viability, and a "Blank Control" (media + CCK-8, no cells) to subtract background absorbance generated by the phenol red in the DMEM.

  • Treatment : Aspirate the seeding media. Apply serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100 µM) in fresh media. Include Genistein (50 µM) as a positive isoflavone control.

  • Incubation : Incubate the plates undisturbed for 48 hours.

  • CCK-8 Addition : Add 10 µL of CCK-8 reagent directly to each well (containing 100 µL of media).

  • Development : Incubate for 2 hours at 37°C.

  • Measurement : Read the optical density (OD) at 450 nm using a microplate reader.

  • Calculation : Cell Viability (%) =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Causality Check: Unlike viability assays, flow cytometry requires capturing all cells. Do not discard the culture media during harvesting, as late apoptotic and necrotic cells lose adherence and float in the supernatant.

  • Harvesting : Post-48h treatment (using the calculated IC50 concentration), collect the culture media into a centrifuge tube. Trypsinize the remaining adherent cells and pool them with the collected media.

  • Washing : Centrifuge at 300 × g for 5 minutes. Wash the resulting pellet twice with ice-cold PBS.

  • Staining : Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate in the dark at room temperature for exactly 15 minutes.

  • Analysis : Add 400 µL of 1X Binding Buffer to stop the reaction and analyze immediately via flow cytometry.

    • Annexin V+/PI- indicates early apoptosis.

    • Annexin V+/PI+ indicates late apoptosis.

Protocol D: Mechanistic Validation (Western Blotting)

To validate the PI3K/Akt suppression pathway outlined in Figure 2, intracellular protein expression must be quantified.

  • Lysis : Lyse the treated cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (this is absolutely crucial for preserving the transient p-Akt signal).

  • Electrophoresis : Resolve 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing : Block with 5% BSA for 1 hour, then probe overnight at 4°C with primary antibodies against ERα, ERβ, total Akt, phospho-Akt (Ser473), Bax, and Cleaved Caspase-3. Use GAPDH as a loading control.

  • Detection : Apply HRP-conjugated secondary antibodies and visualize using an ECL chemiluminescence system.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Title: Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells (Detailed PMC Entry)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Introduction & Analytical Scope

7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS: 315233-58-0) is a synthetically modified isoflavone derivative. Characterized by an ethoxy substitution at the C-7 position and a methyl group at the C-2 position of the chromen-4-one core, this compound represents a unique structural challenge in pharmacokinetic profiling. Unambiguous structural elucidation of isoflavone derivatives is critical in drug development, as minor functional group variations drastically alter enzyme-inhibitory and phytoestrogenic activities. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides the required specificity to map these structural nuances[1]. This application note details the fragmentation causality, diagnostic ions, and a self-validating UHPLC-QTOF-MS/MS protocol for the robust identification of this compound.

Physicochemical & Exact Mass Parameters

To establish a baseline for HRMS calibration, the theoretical exact masses and primary adducts are summarized below.

Table 1: Exact Mass Profiling Data

Parameter Value / Formula Exact Mass (Da)
Chemical Formula C₁₈H₁₆O₃ 280.1099
Monoisotopic Mass M 280.1099
Protonated Precursor [M+H]⁺ 281.1172
Sodium Adduct [M+Na]⁺ 303.0992

| Primary Neutral Loss | - C₂H₄ (Ethylene) | 28.0313 |

Mechanistic Fragmentation Pathways (The "Why")

In analytical chemistry, simply listing product ions is insufficient; understanding the thermodynamic and structural causality behind the fragmentation is essential for confident annotation.

  • Ionization Causality: In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic C-4 carbonyl oxygen of the chromen-4-one ring. This forms a highly stable, resonance-delocalized[M+H]⁺ precursor ion at m/z 281.1172.

  • Primary Ether Cleavage: The initial and most energetically favorable fragmentation is the neutral loss of ethylene (C₂H₄, 28.0313 Da) from the 7-ethoxy group. Driven by the stability of the resulting phenolic hydroxyl group, this inductive cleavage yields the 7-hydroxy-2-methylisoflavone intermediate at m/z 253.0859. This rapid dealkylation is a hallmark of O-alkylated flavonoids[2].

  • Retro-Diels-Alder (RDA) Reaction: The core diagnostic fragmentation of the chromen-4-one skeleton is the cleavage of the C-ring. The m/z 253.0859 intermediate undergoes a 1,3-RDA cleavage, breaking the O1-C2 and C3-C4 bonds. This yields the A-ring fragment (1,3A⁺) at m/z 137.0233, confirming the presence of the hydroxyl group (formerly ethoxy) on the A-ring. The corresponding B-ring fragment (1,3B⁺) at m/z 117.0699 confirms the 2-methyl and 3-phenyl substitutions[3].

  • Decarbonylation: A competing pathway from the m/z 253.0859 intermediate is the neutral loss of carbon monoxide (CO, 27.9949 Da) from the C-4 position, resulting in a ring-contracted furan-like cation at m/z 225.0910[4].

Fragmentation M [M+H]+ m/z 281.1172 7-Ethoxy-2-methylisoflavone LossEth [M+H - C2H4]+ m/z 253.0859 7-Hydroxy-2-methylisoflavone M->LossEth - C2H4 (28.0313 Da) Ether Cleavage LossCO [M+H - C2H4 - CO]+ m/z 225.0910 Furan-like Cation LossEth->LossCO - CO (27.9949 Da) Decarbonylation RDA_A 1,3A+ (A-Ring) m/z 137.0233 LossEth->RDA_A 1,3-RDA Cleavage C-Ring Fission RDA_B 1,3B+ (B-Ring) m/z 117.0699 LossEth->RDA_B 1,3-RDA Cleavage C-Ring Fission

Figure 1: ESI+ MS/MS fragmentation pathway of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Self-Validating Analytical Workflow

To ensure uncompromising trustworthiness in pharmacokinetic screening, this protocol employs a self-validating feedback loop. By continuously monitoring the transition ratio of the primary ether cleavage (m/z 253) to the RDA C-ring cleavage (m/z 137), the system verifies peak purity in real-time. A variance of >5% in this ion ratio across the Full Width at Half Maximum (FWHM) of the chromatographic peak automatically flags the run for co-eluting isobaric interferences, prompting a method deceleration (shallower gradient).

Workflow Prep Sample Prep 100 ng/mL in MeOH LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI+ Ionization Protonation at C-4 LC->ESI MS QTOF MS/MS CID 20-40 eV ESI->MS Data Data Analysis Ratio Validation MS->Data

Figure 2: Self-validating UHPLC-QTOF-MS/MS workflow for isoflavone derivative analysis.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one standard.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 100 ng/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Note: The acidic diluent facilitates pre-column protonation, enhancing ESI+ efficiency.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 10% B to 90% B over 8.0 minutes. Hold at 90% B for 2.0 minutes. Re-equilibrate at 10% B for 3.0 minutes.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2.0 µL.

Step 3: HRMS Data Acquisition (QTOF)

  • Ionization Mode: ESI Positive.

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C; Desolvation Gas: 800 L/hr.

  • Collision Energy (CE): Utilize a CE ramp from 20 eV to 40 eV. Rationale: A low CE (20 eV) is required to capture the fragile neutral loss of ethylene, while a high CE (40 eV) is necessary to drive the robust 1,3-RDA cleavages of the chromen-4-one core.

Diagnostic Product Ion Data Summary

The following table summarizes the quantitative diagnostic ions extracted from the MS/MS spectra, which serve as the definitive fingerprint for this specific molecule.

Table 2: Diagnostic Product Ions and Structural Assignments

Observed m/z Formula Mass Error (ppm) Structural Assignment Relative Abundance
281.1172 [C₁₈H₁₇O₃]⁺ < 2.0 Intact Protonated Precursor[M+H]⁺ 15%
253.0859 [C₁₆H₁₃O₃]⁺ < 2.0 [M+H - C₂H₄]⁺ (Loss of Ethoxy ethyl group) 100% (Base Peak)
225.0910 [C₁₅H₁₃O₂]⁺ < 2.0 [M+H - C₂H₄ - CO]⁺ (Decarbonylation) 45%
137.0233 [C₇H₅O₃]⁺ < 2.0 1,3A⁺ (RDA A-ring fragment, 7-OH bearing) 60%

| 117.0699 | [C₉H₉]⁺ | < 2.0 | 1,3B⁺ (RDA B-ring fragment, 2-Me, 3-Ph bearing) | 25% |

References

1.[1] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. URL: 2.[2] A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis. URL: 3.[3] An investigation on the metabolic pathways of synthetic isoflavones by gas chromatography coupled to high accuracy mass spectrometry. PubMed. URL: 4.[4] New Convenient Synthesis of 8-C-Methylated Homoisoflavones and Analysis of Their Structure by NMR and Tandem Mass Spectrometry. SCIRP. URL:

Sources

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one nuclear magnetic resonance (NMR) spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

This document provides a detailed guide for the structural elucidation of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one using nuclear magnetic resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this guide explains the causality behind experimental choices, provides step-by-step protocols, and offers a framework for spectral interpretation.

Introduction: The Role of NMR in Flavonoid Characterization

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic flavonoid, a class of compounds renowned for its diverse biological activities and prevalence in natural products. The precise determination of its chemical structure is paramount for understanding its function, ensuring purity, and guiding further derivatization in drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note presents a comprehensive protocol for acquiring and interpreting high-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra for the title compound, ensuring data integrity and trustworthy structural confirmation.

Molecular Structure and Spectroscopic Considerations

To effectively interpret the NMR spectra, one must first understand the key structural features of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. The molecule is comprised of a substituted chromen-4-one core, which forms the foundational framework for many flavonoids.

Caption: Molecular structure of 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (a related compound). The target molecule replaces the 7-hydroxy group with a 7-ethoxy group (-OCH₂CH₃).

Key Structural Moieties for NMR Analysis:

  • Chromen-4-one Core: This bicyclic system contains an aromatic A-ring and a heterocyclic C-ring with a carbonyl group (C=O) at the C4 position. The electron-withdrawing nature of the carbonyl group and the ring oxygen significantly influences the chemical shifts of nearby nuclei.[3][4]

  • C7-Ethoxy Group (-O-CH₂-CH₃): This aliphatic chain will produce two distinct signals in the ¹H NMR spectrum: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

  • C2-Methyl Group (-CH₃): Being attached to the C2 position of the C-ring and having no adjacent protons, this group is expected to appear as a sharp singlet in the ¹H NMR spectrum.

  • C3-Phenyl Group: The protons on this B-ring will exhibit signals in the aromatic region of the spectrum. The substitution pattern will determine the complexity of the observed multiplets.

  • A-Ring Protons (H-5, H-6, H-8): These protons on the benzopyranone core will also appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their position relative to the C7-ethoxy group and the heterocyclic ring.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters. This protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Materials and Reagents
  • Analyte: 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (5-10 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) or Chloroform-d (CDCl₃, 99.8% D)

  • Internal Standard: Tetramethylsilane (TMS) - often pre-dissolved in the deuterated solvent.

  • Equipment: High-quality 5 mm NMR tubes, volumetric pipette or gas-tight syringe, vortex mixer.

Rationale for Solvent Selection

The choice of solvent is critical as it must fully dissolve the analyte without interfering with its signals.

  • Primary Recommendation: DMSO-d₆. Flavonoids and related compounds exhibit excellent solubility in DMSO-d₆.[1][5][6] Its high polarity and aprotic nature make it an ideal solvent for a wide range of organic molecules. The residual solvent peak appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR.

  • Alternative: CDCl₃. Chloroform-d is another common solvent for non-polar to moderately polar compounds.[7][8] It may be used if solubility is adequate. The residual solvent peak is at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

Step-by-Step Sample Preparation

Caption: Standard workflow for NMR sample preparation.

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR (15-25 mg for ¹³C NMR) and transfer it to a clean, small glass vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial using a pipette.

  • Mixing: Securely cap the vial and vortex gently until the solid is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program zg30zgpg30 (proton decoupled)
Spectral Width (SW) ~16 ppm (-2 to 14 ppm)~240 ppm (-10 to 230 ppm)
Acquisition Time (AQ) ~2-4 seconds~1-2 seconds
Relaxation Delay (D1) 2 seconds2 seconds
Number of Scans (NS) 16 to 641024 to 4096
Transmitter Frequency Calibrated to instrumentCalibrated to instrument
Reference TMS at 0 ppmTMS at 0 ppm

Spectral Interpretation: Assigning the Structure

Data processing involves Fourier transformation, phase correction, and baseline correction, which are standard procedures in modern NMR software. The key task is the correct assignment of each signal to a specific nucleus in the molecule.

Predicted ¹H NMR Chemical Shifts and Assignments

The chemical shift (δ) indicates the electronic environment of a proton.[9] Values are influenced by shielding (upfield shift, lower ppm) and deshielding (downfield shift, higher ppm) effects from nearby functional groups.[10][11]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5 ~8.0 - 8.2d~8.5 - 9.0Deshielded by the C4-carbonyl group's anisotropy. Coupled to H-6.
H-6 ~7.0 - 7.2ddJ = ~8.5-9.0, ~2.0-2.5Coupled to H-5 and H-8. Shielded by the C7-ethoxy group.
H-8 ~6.9 - 7.1d~2.0 - 2.5Coupled to H-6. Shielded by the C7-ethoxy group.
Phenyl H (ortho) ~7.4 - 7.6m-Deshielded due to proximity to the chromenone core.
Phenyl H (meta/para) ~7.3 - 7.5m-Typical aromatic region.
-OCH₂- (Ethoxy)~4.1 - 4.3q~7.0Methylene protons adjacent to oxygen, split by methyl protons.
-CH₃ (C2-Methyl)~2.2 - 2.4s-Singlet, allylic position deshields slightly.
-CH₃ (Ethoxy)~1.3 - 1.5t~7.0Methyl protons split by adjacent methylene protons.
Predicted ¹³C NMR Chemical Shifts

Carbonyl carbons are the most deshielded, appearing far downfield. Carbons bonded to oxygen are also significantly deshielded.[12]

Carbon AssignmentPredicted δ (ppm)Rationale
C4 (C=O) ~175 - 178Carbonyl carbon, highly deshielded.
C2 ~160 - 163Attached to ring oxygen and part of a double bond.
C7 ~162 - 165Aromatic carbon attached to the ethoxy group.
C9 ~155 - 157Aromatic carbon adjacent to the ring oxygen.
C5 ~125 - 128Aromatic CH.
C3 ~122 - 124Quaternary carbon attached to the phenyl group.
C10 ~118 - 120Quaternary aromatic carbon.
C6 ~115 - 117Aromatic CH.
C8 ~101 - 103Aromatic CH, highly shielded by the ortho-oxygen.
Phenyl C (ipso) ~130 - 132Quaternary carbon attached to C3.
Phenyl C (ortho/meta/para) ~126 - 130Typical aromatic carbons.
-OCH₂- (Ethoxy)~64 - 66Aliphatic carbon attached to oxygen.
-CH₃ (C2-Methyl)~18 - 22Aliphatic carbon.
-CH₃ (Ethoxy)~14 - 16Aliphatic carbon.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide absolute confirmation, 2D NMR experiments are indispensable. They reveal correlations between nuclei, allowing for a "puzzle-piece" approach to assembling the structure.[13][14]

Caption: Decision workflow for NMR structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will clearly show the correlation between the -OCH₂- and -CH₃ protons of the ethoxy group, and the connectivity between H-5, H-6, and H-8 in the A-ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It is the most reliable way to assign the protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for confirming the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The C2-methyl protons to C2 and C3.

    • The -OCH₂- protons to C7.

    • Proton H-5 to the carbonyl carbon C4 and C9.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a complete and trustworthy assignment of the structure of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, providing a solid foundation for further scientific investigation.

References

  • Fast screening of some flavonoids content in raw plant materials: opportunities of 1H NMR spectroscopy. E3S Web of Conferences.
  • Flavonoid mixture analysis by matrix-assisted diffusion-ordered spectroscopy. Manchester NMR Methodology Group.
  • NMR Chemical Shifts of Common Flavonoids. PMC.
  • NMR Chemical Shifts of Common Flavonoids. Thieme Connect.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
  • ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. R Discovery.
  • Supporting Inform
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
  • Classification of Flavonoid Metabolomes via Data Mining and Quantific
  • Supporting Information for a study on 2-phenyl-4H-chromen-4-one. The Royal Society of Chemistry.
  • General Methods for NMR spectra recording.
  • PDF: NMR Chemical Shifts of Common Flavonoids.
  • ¹H NMR Chemical Shifts for Common Functional Groups.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Chemical shifts in NMR. University of York.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones. Benchchem.
  • Interpreting C-13 NMR spectra. Chemguide.
  • NMR Analysis of Substituted Benz.
  • A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of synthetic flavonoids and isoflavones.

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a highly lipophilic, synthetic isoflavone derivative. Structurally, it features a rigid, planar chromen-4-one core that promotes strong


 stacking in its crystal lattice, combined with hydrophobic ethoxy and methyl substitutions. In the context of the Developability Classification System (DCS), it exhibits dual characteristics: it is a "brick dust" molecule (high melting point, high crystal lattice energy) and a "grease ball" (high lipophilicity, lack of hydrogen-bond donors)[1].

To successfully formulate this compound for in vitro or in vivo applications, you cannot simply add more solvent; you must fundamentally alter its physical state by disrupting the crystal lattice or encapsulating it within a hydrophilic vehicle[1].

Decision Matrix for Formulation Strategies

Before selecting a protocol, you must align the physicochemical intervention with your experimental endpoint.

G Start Solubility Issue: 7-Ethoxy-2-methylisoflavone InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo / Preclinical (Animal Models) Start->InVivo DMSO DMSO Stock + Tween-80/BSA InVitro->DMSO Low Conc. (<10 µM) CD Cyclodextrin Complexation InVitro->CD High Conc. (>10 µM) InVivo->CD Aqueous Injection SD Amorphous Solid Dispersion (HME) InVivo->SD Solid Oral Dosing Lipid Lipid Nanocarriers (SMEDDS/Liposomes) InVivo->Lipid Liquid Oral / IV

Decision matrix for selecting the optimal solubility enhancement strategy based on application.

Quantitative Comparison of Formulation Strategies

To aid in your experimental design, the table below synthesizes the expected performance of various solubility enhancement techniques applied to poorly soluble isoflavones[2][3][4][5].

StrategyPrimary Mechanism of ActionTypical Fold-Increase in SolubilityBest Suited For
Cyclodextrin Complexation (e.g., HP-β-CD)Host-guest inclusion; shields the hydrophobic chromen-4-one core within a hydrophilic shell.10x – 140xAqueous injections, high-concentration in vitro cell assays.
Amorphous Solid Dispersion (HME)Disruption of the crystal lattice; polymer matrix prevents recrystallization.50x – 480xOral solid dosing (tablets/capsules) for pharmacokinetic studies.
Self-Microemulsifying Systems (SMEDDS)Lipid solubilization; spontaneous nano-emulsification in GI fluids.10x – 30xOral liquid dosing; bypassing efflux transporters.
Liposomal Encapsulation Phospholipid bilayer entrapment of the lipophilic compound.20x – 50xTargeted delivery, intravenous (IV) administration.

Troubleshooting FAQs

Q1: Why does 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one precipitate immediately when I add my DMSO stock to the cell culture media? A1: This is known as "solvent shift precipitation." While the compound dissolves in 100% DMSO, cell culture media is highly aqueous. When the DMSO diffuses into the water, the isoflavone's local concentration exceeds its intrinsic aqueous solubility, and its high crystal lattice energy forces it to rapidly nucleate and precipitate[1]. Solution: Pre-warm the media to 37°C. Add the DMSO stock dropwise while vortexing vigorously. If precipitation persists, you must use a carrier system like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the hydrophobic domains before introducing it to the media[3].

Q2: I am planning an oral pharmacokinetic (PK) study in mice. Should I use a simple suspension or a solid dispersion? A2: Never use a simple aqueous suspension for a "brick dust" isoflavone if you want reliable PK data. The dissolution rate will be the rate-limiting step for absorption, leading to erratic and artificially low bioavailability. You should formulate an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (e.g., PEG 4000, Poloxamer 407, or Crospovidone). This converts the drug from a crystalline state to an amorphous state, eliminating the energy barrier required to break the crystal lattice during dissolution[2].

Q3: How do I prove that my solid dispersion actually worked and didn't just create a physical mixture? A3: A robust protocol must be a self-validating system. You must analyze your final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) . If the formulation was successful, the sharp diffraction peaks in the PXRD (indicative of the crystalline isoflavone) will disappear, replaced by a broad "halo." Similarly, the DSC thermogram will show the disappearance of the compound's sharp endothermic melting point[2][3].

Validated Experimental Protocols

Protocol A: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol utilizes thermal and mechanical energy to disperse the isoflavone into a polymer matrix, drastically improving oral bioavailability[3].

Workflow A 1. Physical Mixing (API + Polymer) B 2. Hot-Melt Extrusion (Thermal Mixing) A->B C 3. Cooling & Milling (Size Reduction) B->C D 4. Validation (PXRD / DSC) C->D

Step-by-step workflow for generating amorphous solid dispersions via hot-melt extrusion.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one and a hydrophilic polymer matrix (e.g., a 1:4 ratio of API to Soluplus® or Poloxamer 407)[2].

  • Physical Blending: Mix the powders geometrically in a mortar and pestle or a V-blender for 10 minutes to ensure homogeneity.

  • Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder. Set the barrel temperature profile slightly above the glass transition temperature (

    
    ) of the polymer, but strictly below the degradation temperature of the isoflavone (typically 120°C - 160°C depending on the polymer).
    
  • Cooling & Milling: Collect the extrudate and rapidly cool it over a chill roll or via ambient air to freeze the compound in its amorphous state. Mill the extrudate using a cryogenic mill to achieve a particle size of <100 µm.

  • Self-Validation Checkpoint: Run a DSC scan from 25°C to 250°C at 10°C/min. The absence of the API's characteristic melting endotherm confirms successful amorphization[2][3].

Protocol B: Host-Guest Inclusion Complexation with HP-β-CD

Ideal for generating clear, aqueous solutions for in vitro assays or IV injections[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ultra-pure water.

  • API Addition: Add an excess amount of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Place the suspension on a magnetic stirrer at 500 RPM at 25°C for 48 hours. The extended time is required because the displacement of water molecules from the cyclodextrin cavity by the highly lipophilic isoflavone is a slow thermodynamic process[3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. The undissolved crystalline API will be retained on the filter, while the water-soluble inclusion complex passes through.

  • Self-Validation Checkpoint: Lyophilize (freeze-dry) the filtrate. Re-dissolve a known mass of the lyophilized powder in methanol and quantify the API concentration via HPLC-UV to determine the exact loading efficiency and fold-increase in solubility.

References

  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. Pharmaceuticals (Basel), 2023. 1

  • Development of tablet formulations containing genistein solid dispersion optimized using Box-Behnken design for enhanced solubility. Journal of Applied Pharmaceutical Science, 2025. 2

  • Improving the Solubility of Formononetin and Enabling Hydrogel-Based Wound-Oriented Applications Through the Effect of Hot-Melt Extrusion. MDPI, 2026. 3

  • Characterization and evaluation of a self-microemulsifying drug delivery system containing tectorigenin, an isoflavone with low aqueous solubility and poor permeability. Taylor & Francis, 2017. 4

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. PMC, 2023.5

Sources

Technical Support Center: Optimizing the Synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and optimization of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important flavone derivative. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to maximize yield, purity, and efficiency in your experiments.

Introduction: The Synthetic Challenge

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one belongs to the flavone class of compounds, which are widely recognized for their diverse biological activities.[1][2] The synthesis of substituted flavones, while well-established, is often plagued by issues such as low yields, competing side reactions, and purification difficulties.[3][4] The specific substitution pattern of this target molecule—an ethoxy group on the A-ring and a methyl group at the 2-position—introduces electronic and steric factors that require careful optimization of reaction conditions. This guide addresses the most common hurdles in a direct question-and-answer format.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during synthesis. The primary route discussed is the Baker-Venkataraman rearrangement, a reliable and high-yielding method for flavone synthesis, which involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[5][6]

Q1: My overall reaction yield is consistently low (<40%). What are the most common causes and how can I improve it?

Low yields are the most frequently reported issue and can stem from multiple stages of the synthesis. Let's break down the likely culprits.

A1: Low yields can be traced to four primary areas: purity of reagents, efficiency of the rearrangement, effectiveness of the cyclization, and losses during work-up.

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial 2'-hydroxyacetophenone derivative. Ensure the starting material is free from isomeric impurities or residual solvents. The purity of the acylating agent (e.g., benzoyl chloride) is also critical.

  • Inefficient Baker-Venkataraman Rearrangement: This key step converts the ester intermediate into a 1,3-diketone.[7]

    • Base Selection & Stoichiometry: Strong, non-nucleophilic bases are required to generate the enolate that initiates the rearrangement.[6][7] Potassium hydroxide (KOH) in pyridine or sodium hydride (NaH) in an aprotic solvent are common choices. Insufficient base will lead to an incomplete reaction. Use at least one equivalent of base.

    • Solvent & Moisture: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material.[7] Use anhydrous aprotic solvents (e.g., dry pyridine, THF, or DMSO) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The rearrangement typically requires gentle heating (e.g., 50°C).[5] Excessively high temperatures can promote side reactions and decomposition.

  • Incomplete Acid-Catalyzed Cyclization: The final ring-closing dehydration is crucial.

    • A mixture of glacial acetic acid and a strong acid catalyst like concentrated sulfuric acid is standard.[8] The reaction often requires heating (e.g., boiling water bath) for about an hour to drive the dehydration to completion.[5]

  • Purification Losses: Significant product can be lost during work-up and purification. This is especially true if side products complicate the separation process.[3] Careful extraction and optimized chromatography are essential (see Q4).

Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these impurities and how can I minimize them?

The formation of multiple byproducts is a clear sign that reaction conditions are suboptimal.

A2: The most common impurities are unreacted starting materials, the intermediate 1,3-diketone, and products from competing reaction pathways.

  • Unreacted 2-Acyloxyacetophenone: If the Baker-Venkataraman rearrangement is incomplete, you will see the starting ester in your crude product.

    • Solution: Increase reaction time, temperature (cautiously), or the amount of base. Ensure strictly anhydrous conditions.[7]

  • Intermediate 1,3-Diketone (o-Hydroxydibenzoylmethane derivative): This is the product of the rearrangement and the direct precursor to the flavone.[5] Its presence indicates incomplete cyclization.

    • Solution: Increase the duration or temperature of the acid-catalyzed cyclization step. Ensure a sufficient amount of the acid catalyst (e.g., H₂SO₄) is used.[8]

  • Chalcone Formation: Under certain conditions, particularly with electron-donating groups on the acetophenone, alternative reaction pathways can lead to chalcone-type structures, which may or may not cyclize to the desired product.[9]

    • Solution: Strict adherence to the established Baker-Venkataraman or Allan-Robinson reaction pathways minimizes this. These methods are designed to favor the 1,3-diketone intermediate over chalcone formation.[6][10]

Q3: The final cyclization step to form the chromen-4-one ring is inefficient. How can I optimize this specific transformation?

An efficient cyclization of the intermediate 1,3-diketone is critical for a high final yield.

A3: Optimization hinges on the choice of acid catalyst, temperature, and removal of water.

  • Acid Catalyst: A mixture of glacial acetic acid as the solvent and concentrated sulfuric acid as the catalyst is highly effective for the cyclodehydration.[8] The strong acid protonates a carbonyl group, facilitating the nucleophilic attack by the phenolic hydroxyl group, and promotes the final dehydration.

  • Temperature and Reaction Time: This step typically requires heating to proceed at a reasonable rate. Heating in a boiling water bath (around 100°C) for 1-2 hours is a common protocol.[8] Monitor the reaction by TLC to determine the optimal time and avoid potential degradation from prolonged heating.

  • Alternative Methods: While less common for this specific synthesis, other acid catalysts or dehydrating agents could be explored if the standard H₂SO₄/AcOH system fails. However, this combination is well-documented and generally reliable.[5]

Q4: My crude product is an oil or a sticky solid that is difficult to purify. What purification strategies are most effective for this class of compounds?

The physical properties of crude products can present significant purification challenges.

A4: A sequential purification strategy involving work-up, recrystallization, and column chromatography is recommended.

  • Aqueous Work-up: After the cyclization, the reaction mixture is typically poured onto crushed ice.[8] This precipitates the crude organic product. It is crucial to wash the collected solid thoroughly with water to remove acetic acid and sulfuric acid. A final wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid.

  • Recrystallization: This is the most effective method for purifying the final product if a suitable solvent can be found. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points for flavones.[11]

  • Column Chromatography: If recrystallization is ineffective or fails to remove all impurities, silica gel column chromatography is the next step.

    • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.[12]

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating flavones, which are moderately polar compounds.[13] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The exact gradient will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

  • FAQ 1: Which is the best synthetic route for this flavone? The Baker-Venkataraman or the Allan-Robinson reaction?

    • Both are viable methods. The Baker-Venkataraman rearrangement is often preferred due to its reliability and generally high yields.[5][10] It involves a distinct two-step process (rearrangement then cyclization). The Allan-Robinson reaction , which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride, can also be effective but may sometimes lead to different product distributions.[14][15] For process optimization and troubleshooting, the stepwise nature of the Baker-Venkataraman synthesis makes it easier to diagnose issues at each stage.

  • FAQ 2: What is the role of pyridine in the first step of the Baker-Venkataraman synthesis?

    • Pyridine serves a dual purpose. First, it acts as a base to neutralize the HCl that is generated during the esterification of the phenolic hydroxyl group with benzoyl chloride.[8] Second, it can act as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylpyridinium ion intermediate.[8]

  • FAQ 3: How can I confirm the identity and purity of my final product, 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one?

    • A combination of standard analytical techniques is required:

      • ¹H NMR: Look for characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and distinct aromatic protons.

      • ¹³C NMR: Confirm the presence of the correct number of carbon atoms and identify the key carbonyl signal of the chromenone ring (typically around 175-185 ppm).

      • Mass Spectrometry (MS): Verify the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Identify the characteristic C=O stretching frequency for the ketone in the chromenone ring (around 1630-1650 cm⁻¹).

Data & Workflow Summaries

Table 1: Troubleshooting Reaction Parameters in Baker-Venkataraman Synthesis
ParameterCommon ProblemPotential SolutionRationale
Base (Rearrangement) Incomplete reaction, low diketone formation.Use stronger base (e.g., NaH vs. KOH). Ensure >1 equivalent.A stronger base more effectively deprotonates the acetyl methyl group to form the required enolate.[7]
Solvent (Rearrangement) Low yield, hydrolysis of ester.Use freshly distilled, anhydrous aprotic solvents (Pyridine, THF, DMSO).Prevents quenching of the base and unwanted side reactions.[7]
Temperature (Rearrangement) No reaction or decomposition.Maintain gentle heat (50-60°C). Avoid high temperatures.Provides sufficient energy for rearrangement without causing degradation of starting materials or products.[5]
Acid (Cyclization) Incomplete cyclization, 1,3-diketone remains.Use a strong acid catalyst (conc. H₂SO₄) in glacial acetic acid.The strong acid is required to catalyze the intramolecular condensation and subsequent dehydration.[8]
Temperature (Cyclization) Slow or incomplete reaction.Heat at 90-100°C for 1-2 hours.Ensures the dehydration reaction goes to completion in a reasonable timeframe.[8]
Visualizing the Workflow & Troubleshooting

Baker-Venkataraman_Workflow Start Start: 2'-hydroxy-4'-ethoxy acetophenone Esterification Step 1: Esterification (Benzoyl Chloride, Pyridine) Start->Esterification Ester 2-Benzoyloxy Intermediate Esterification->Ester Rearrangement Step 2: Rearrangement (KOH or NaH, Anhydrous Solvent, 50°C) Ester->Rearrangement Diketone 1,3-Diketone Intermediate Rearrangement->Diketone Cyclization Step 3: Cyclization (H₂SO₄ / Acetic Acid, 100°C) Diketone->Cyclization Product Final Product: 7-ethoxy-2-methyl-3-phenyl -4H-chromen-4-one Cyclization->Product Purification Purification (Work-up, Recrystallization, Chromatography) Product->Purification

Caption: General workflow for flavone synthesis via Baker-Venkataraman rearrangement.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckRearrangement Analyze Rearrangement Step: - Anhydrous conditions? - Sufficient/strong base? - Correct temperature? CheckPurity->CheckRearrangement [Purity OK] Impure Solution: Purify Starting Materials CheckPurity->Impure [Impure] CheckCyclization Analyze Cyclization Step: - Strong acid catalyst? - Sufficient heat/time? CheckRearrangement->CheckCyclization [Step 1 OK] OptimizeRearrangement Solution: Use anhydrous solvents, stronger base, monitor temperature. CheckRearrangement->OptimizeRearrangement [Problem Found] CheckPurification Review Purification: - Losses during extraction? - Inefficient chromatography? CheckCyclization->CheckPurification [Step 2 OK] OptimizeCyclization Solution: Increase acid concentration or reaction time/temperature. CheckCyclization->OptimizeCyclization [Problem Found] OptimizePurification Solution: Optimize extraction pH and chromatography gradient. CheckPurification->OptimizePurification [Problem Found]

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Title: 4.1.2.2. Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: Books Gateway URL: [Link]

  • Title: A Short Review on Synthetic Methodologies of Flavonoids Source: Asian Journal of Pharmacy and Technology URL: [Link]

  • Title: Allan–Robinson reaction Source: Wikipedia URL: [Link]

  • Title: Baker–Venkataraman rearrangement Source: Wikipedia URL: [Link]

  • Title: Allan-Robinson Source: Name-Reaction.com URL: [Link]

  • Title: Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles Source: Biological and Molecular Chemistry URL: [Link]

  • Title: Synthesis of Flavones Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Synthesis of flavones and isoflavones by Allan–Robinson reaction. Source: ResearchGate URL: [Link]

  • Title: Purification Strategies for Flavones and Related Compounds Source: Teledyne Labs URL: [Link]

  • Title: Baker-Venkatraman Rearrangement Source: Cambridge University Press URL: [Link]

  • Title: Novel Methodology and Process Optimization for the Synthesis of Flavones Source: Research and Reviews URL: [Link]

  • Title: Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization Source: PMC URL: [Link]

  • Title: Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid Source: Bentham Science URL: [Link]

  • Title: Efficient synthesis of polyoxygenated flavones... Source: Journal of Pharmacy and Pharmacology - Ovid URL: [Link]

  • Title: Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids Source: MDPI URL: [Link]

  • Title: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo Source: PMC URL: [Link]

  • Title: Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Bioactivity evaluation of synthesized flavone analogs Source: SciELO URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC URL: [Link]

  • Title: Flavones Source: Wikipedia URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL: [Link]

  • Title: Challenges in the synthesis of chroman‐4‐one derivatives. Source: ResearchGate URL: [Link]

  • Title: Flavones and Related Compounds: Synthesis and Biological Activity Source: PMC URL: [Link]

Sources

Technical Support Center: Synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, a substituted isoflavone. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, helping you anticipate challenges and rationalize solutions for a successful synthesis.

The synthesis of isoflavones like the target molecule is a multi-step process that demands careful control over reaction conditions to avoid common pitfalls such as low yields, side reactions, and complex purification. This guide focuses on a reliable and common pathway: the construction of a deoxybenzoin intermediate followed by cyclization.

Overall Synthetic Pathway

The synthesis is logically divided into three main stages:

  • Deoxybenzoin Formation: Acylation of a substituted phenol to create the core C6-C3-C6 backbone.

  • Selective O-Ethylation: Modification of the deoxybenzoin intermediate.

  • Cyclization: Formation of the chromen-4-one ring system.

Synthesis_Pathway SM1 Resorcinol SM1->invis1 SM2 Phenylacetic acid SM2->invis1 INT1 2,4-Dihydroxyphenyl benzyl ketone (Deoxybenzoin) INT1->invis2 SM3 Ethyl Iodide SM3->invis2 INT2 2-Hydroxy-4-ethoxyphenyl benzyl ketone PROD 7-Ethoxy-2-methyl-3-phenyl- 4H-chromen-4-one INT2->PROD  Step 3: Kostanecki-Robinson Cyclization SM4 Acetic Anhydride & Sodium Acetate SM4->PROD invis1->INT1  Step 1: Friedel-Crafts Acylation (or equivalent) invis2->INT2  Step 2: Selective O-Ethylation

Caption: Overall workflow for the synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My initial acylation reaction to form the deoxybenzoin intermediate (INT1) is low-yielding or fails completely. What are the likely causes?

Answer: This is a common issue often rooted in reagent quality or reaction conditions. The acylation of resorcinol with phenylacetic acid is typically performed under conditions that can be sensitive.

  • Causality:

    • Moisture: Friedel-Crafts type reactions and other condensation reactions are highly sensitive to water, which can quench the catalyst (e.g., ZnCl₂, AlCl₃, or polyphosphoric acid) and hydrolyze reagents.

    • Catalyst Activity: The catalyst may be old or deactivated. For example, solid catalysts like ZnCl₂ are hygroscopic.

    • Insufficient Temperature: Many acylation reactions of this type require significant heat (e.g., >150 °C) to drive the reaction to completion.

    • Side Reactions: At high temperatures, decarboxylation of phenylacetic acid can compete with the desired acylation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous grade solvents and reagents. If using a catalyst like ZnCl₂, consider using a freshly opened bottle or drying it under vacuum.

    • Verify Catalyst Stoichiometry and Activity: Use the correct molar equivalents of your catalyst. If using a Lewis acid, ensure it is potent enough for the reaction.

    • Optimize Temperature: Monitor the reaction temperature closely. If a melt reaction is performed, ensure the mixture is homogenous. If no reaction occurs, a cautious, incremental increase in temperature may be necessary.

    • Purification Check: The crude product may appear as a complex tar. Before concluding the reaction failed, attempt a workup and purification (e.g., recrystallization from aqueous ethanol or column chromatography) to isolate any potential product.

Question 2: During the ethylation of the deoxybenzoin (INT1 to INT2), I am getting a mixture of the desired mono-ethylated product, the di-ethylated byproduct, and unreacted starting material. How can I improve selectivity?

Answer: Achieving selective mono-alkylation of a di-phenol is a classic challenge in organic synthesis. The relative acidity of the two hydroxyl groups and the reaction conditions are the key factors.

  • Causality:

    • Phenolic Acidity: The 4-OH is generally more acidic and sterically accessible than the 2-OH, which is involved in intramolecular hydrogen bonding with the ketone carbonyl. This inherent difference is what makes selectivity possible.

    • Excess Alkylating Agent: Using a large excess of ethyl iodide or diethyl sulfate will inevitably lead to the di-ethylated product.

    • Strong Base: A very strong base (e.g., NaH) can generate the di-anion, which will react readily at both positions. A weaker base (e.g., K₂CO₃) preferentially deprotonates the more acidic 4-OH.

    • Reaction Time & Temperature: Prolonged reaction times or high temperatures can favor the formation of the thermodynamically stable di-substituted product.

  • Troubleshooting & Optimization Protocol:

    • Base Selection: Use a mild base like potassium carbonate (K₂CO₃) instead of stronger bases like hydroxides or hydrides. K₂CO₃ is sufficient to deprotonate the more acidic 4-OH without significantly affecting the 2-OH.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the ethylating agent (e.g., ethyl iodide). Add it slowly to the reaction mixture.

    • Solvent Choice: A polar aprotic solvent like acetone or DMF is standard. Acetone is often preferred as it facilitates easy removal during workup.

    • Monitor Progress with TLC: Track the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). You will see the starting material spot disappear as two new spots (mono- and di-ethylated) appear. Stop the reaction when the consumption of starting material is maximized and the formation of the di-ethylated byproduct is still minimal.

Compound Typical Rf Value (20% EtOAc in Hexane) Appearance under UV (254 nm)
Deoxybenzoin (INT1)~0.2Dark Spot
Mono-ethylated (INT2)~0.5Dark Spot
Di-ethylated Byproduct~0.8Dark Spot

Caption: Representative TLC data for monitoring the selective ethylation reaction.

Question 3: The final cyclization step (INT2 to Product) is not working, or I'm isolating the O-acetylated intermediate instead of the chromone.

Answer: This step, a variation of the Kostanecki-Robinson reaction, relies on the formation of an enolate followed by an intramolecular acylation and dehydration. Failure here often points to issues with the reaction setup or reagents.

  • Causality:

    • Non-Anhydrous Conditions: Water will hydrolyze the acetic anhydride, preventing the reaction.

    • Inactive Sodium Acetate: Sodium acetate is used as the base. It must be anhydrous; commercially available anhydrous sodium acetate can still absorb moisture.

    • Insufficient Temperature: This condensation requires high temperatures (typically 170-180 °C) to proceed efficiently.

    • Intermediate Stability: The initially formed O-acetylated enol ester can be stable under certain conditions and may not cyclize if the temperature is too low or heating is not sustained.

  • Troubleshooting Workflow:

Cyclization_Troubleshooting start Cyclization Reaction Fails q1 Are all reagents strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action: Dry acetic anhydride (distill), fuse sodium acetate immediately before use. q2 Was the reaction heated to >170°C? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action: Increase temperature and ensure consistent heating (e.g., use a sand bath). q3 Is the starting material (INT2) pure? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action: Re-purify INT2. Impurities can inhibit the reaction. result Consider alternative cyclization agents or mechanistic investigation. a3_yes->result

Caption: A logical workflow for troubleshooting the final cyclization step.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the final cyclization step? A: The reaction of the 2-hydroxy-deoxybenzoin with acetic anhydride and sodium acetate is a classic method for isoflavone synthesis.[1][2] The mechanism involves:

  • O-Acetylation: The phenolic hydroxyl group is acetylated by acetic anhydride.

  • Enolate Formation: Sodium acetate acts as a base to deprotonate the methylene carbon (alpha to the ketone), forming an enolate.

  • Intramolecular Condensation (Cyclization): The enolate attacks the carbonyl of the newly formed acetate ester, forming a six-membered ring intermediate.

  • Dehydration: Elimination of water and subsequent tautomerization yields the stable aromatic chromen-4-one ring system.

Q: Are there alternative methods to synthesize this isoflavone? A: Yes, several other routes exist. The Baker-Venkataraman rearrangement is a powerful method for synthesizing the 1,3-diketone precursors to flavones (2-phenyl chromones).[3][4][5] While not directly applicable for this 3-phenyl isomer, modifications and related named reactions like the Allan-Robinson reaction can be adapted for isoflavone synthesis, often starting from o-hydroxyaryl ketones and an aromatic anhydride.[1][6]

Q: How do I confirm the identity and purity of my final product? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Look for the characteristic singlet for the 2-methyl group (~2.4 ppm), the ethoxy group signals (a triplet around 1.4 ppm and a quartet around 4.1 ppm), and the aromatic protons in their expected regions. The absence of a broad singlet for the phenolic -OH (present in INT2) is a key indicator of successful cyclization.

  • ¹³C NMR: The carbonyl carbon (C4) should appear around 175-180 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₈H₁₆O₃ (280.32 g/mol ).

  • Melting Point: A sharp melting point indicates high purity. Compare it to literature values if available.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4-ethoxyphenyl benzyl ketone (INT2) (This protocol combines the deoxybenzoin formation and ethylation for brevity, assuming a common starting material like 2,4-dihydroxyacetophenone could be used in a different route. For the described pathway, this follows the formation of INT1)

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxyphenyl benzyl ketone (INT1) (10.0 g, 43.8 mmol), anhydrous potassium carbonate (9.1 g, 65.7 mmol), and acetone (100 mL).

  • Addition of Alkylating Agent: While stirring vigorously, add ethyl iodide (3.8 mL, 48.2 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexane).

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 5% and increasing to 20%) to yield the pure product as a pale yellow solid.

Protocol 2: Synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (Final Product)

  • Setup: In a 100 mL round-bottom flask, combine 2-hydroxy-4-ethoxyphenyl benzyl ketone (INT2) (5.0 g, 19.5 mmol), freshly fused anhydrous sodium acetate (5.0 g, 61.0 mmol), and acetic anhydride (25 mL).

  • Reaction: Fit the flask with a reflux condenser (with a calcium chloride drying tube) and heat the mixture in a sand bath to a vigorous reflux (approx. 180-190 °C) for 8-10 hours.

  • Workup: Allow the dark reaction mixture to cool to approximately 80-90 °C and pour it cautiously onto crushed ice (200 g) with stirring.

  • Isolation: A solid precipitate will form. Continue stirring until all the ice has melted and the excess acetic anhydride has hydrolyzed. Collect the solid by vacuum filtration.

  • Washing: Wash the crude solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.

References

  • Di Pietro, O., & Al-Harrasi, A. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 339. [Link][2]

  • ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. [Link][7]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. [Link][5]

  • Wikipedia. (n.d.). Allan–Robinson reaction. [Link][6]

  • Name-Reaction.com. (n.d.). Allan-Robinson Reaction. [Link][8]

  • Chemistry Steps. (n.d.). Baker-Venkataraman Rearrangement. [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link][9]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. [Link][1]

Sources

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one contamination detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers dealing with 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (abbreviated here as EMPC ), a specific isoflavonoid derivative.

EMPC is structurally characterized by a chromen-4-one core , a phenyl group at C3 , a methyl group at C2 , and an ethoxy group at C7 . It is frequently encountered as a process-related impurity during the synthesis of isoflavone APIs (such as Ipriflavone) or as a target analyte in pharmacokinetic studies of synthetic flavonoids.

Case Reference: EMPC-001-DETECT Status: Operational Scope: HPLC Quantification, LC-MS/MS Identification, and Synthesis Origin Analysis.

Quick Reference: Physicochemical Profile

Before troubleshooting, verify your analyte properties to ensure method compatibility.

PropertyValueImplication for Detection
Formula C₁₈H₁₆O₃Monoisotopic Mass: ~280.11 Da
Polarity Lipophilic (LogP ~3.5–4.0)Retains strongly on C18; requires high % organic mobile phase.
UV Max ~245 nm, ~295 nmStrong absorption due to benzopyrone conjugation.
Basicity Weakly basic (pKa ~ -2 to -1)Protonates at very low pH; generally neutral in standard LC.
Solubility DMSO, Methanol, AcetonitrilePoor water solubility; avoid 100% aqueous diluents to prevent precipitation.

Module A: Chromatographic Separation (HPLC/UPLC)

Objective: Isolate EMPC from structurally similar analogs (e.g., 7-hydroxy or 7-isopropoxy derivatives).

Standard Operating Procedure (SOP)

Method: Reverse Phase Chromatography (RP-HPLC) Rationale: The hydrophobic 7-ethoxy and 2-methyl groups require a C18 stationary phase for adequate retention. The 2-methyl group provides steric hindrance that differentiates it from non-methylated isoflavones (e.g., Daidzein derivatives).

Protocol:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 3.5 µm or 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape by suppressing silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Detection: UV at 254 nm (primary) and 295 nm (secondary for specificity).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
2.0 30% Isocratic Hold (Elute polar impurities)
12.0 90% Linear Gradient (Elute EMPC)
15.0 90% Wash

| 15.1 | 30% | Re-equilibration |

Troubleshooting Guide: Separation Issues

Q: EMPC co-elutes with the 7-isopropoxy analog (Ipriflavone). How do I separate them? A: These compounds differ only by a methylene group (-CH₂-).

  • Switch Solvent: Change Mobile Phase B to Methanol . Methanol provides different selectivity for methylene selectivity compared to ACN.

  • Lower Temperature: Reduce column temperature to 25°C . Lower temperatures often enhance selectivity for structural isomers/homologs.

  • Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the chromone rings can differentiate the steric bulk of the alkoxy groups.

Q: The EMPC peak is tailing (Symmetry > 1.5). A: This is likely due to interaction between the chromone carbonyl/ether oxygen and residual silanols on the column.

  • Increase Buffer Strength: Add 10mM Ammonium Formate to Mobile Phase A.

  • Check pH: Ensure pH is < 3.0 to keep silanols protonated.

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Issue: Poor EMPC Peak Quality check_sym Check Symmetry Factor (As) start->check_sym tailing As > 1.5 (Tailing) check_sym->tailing broad Peak Broadening check_sym->broad coelution Co-elution check_sym->coelution silanol Residual Silanol Interaction tailing->silanol selectivity Selectivity Issue coelution->selectivity add_acid Add 0.1% Formic Acid or 10mM NH4 Formate silanol->add_acid change_col Switch to Phenyl-Hexyl or C8 Column selectivity->change_col change_solv Switch ACN to MeOH selectivity->change_solv

Caption: Decision tree for resolving common chromatographic anomalies associated with chromone derivatives.

Module B: Mass Spectrometry Confirmation (LC-MS/MS)

Objective: Confirm the identity of EMPC at trace levels (e.g., < 0.1%).

Identification Parameters
  • Ionization Mode: ESI Positive (+).[1] Chromones protonate readily at the carbonyl oxygen.

  • Precursor Ion: [M+H]⁺ = 281.1 (approx).

  • Adducts: Watch for [M+Na]⁺ (303.1) if using glass ampoules or high-salt buffers.

Fragmentation Pathway (MS/MS)

When performing Multiple Reaction Monitoring (MRM), look for these transitions based on the Retro-Diels-Alder (RDA) cleavage typical of flavonoids:

  • Primary Transition (Quantifier): 281.1 → 253.1

    • Mechanism: Loss of CO (Carbonyl group) or C2H4 (Ethyl group cleavage).

  • Secondary Transition (Qualifier): 281.1 → 137.0

    • Mechanism: RDA cleavage of the C-ring. This fragment typically contains the A-ring with the 7-ethoxy group (after de-ethylation or rearrangement).

Q: I see significant signal suppression. A: The 7-ethoxy group makes the molecule hydrophobic. It elutes late, often with matrix components (phospholipids in bioanalysis).

  • Fix: Use a divert valve to send the first 2 minutes and the final wash to waste.

  • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression persists; chromones ionize well in APCI.

Module C: Root Cause Analysis (Synthesis Origin)

Objective: Understand where EMPC comes from to prevent it.

Context: EMPC is a "homologous impurity" if your target is Ipriflavone, or an "O-alkylated byproduct" if your target is the 7-hydroxy analog.

Synthesis Pathway & Contamination Points

The synthesis typically involves a Kostanecki-Robinson reaction or cyclization of a deoxybenzoin intermediate.

  • Impurity Source 1 (Solvent Exchange): If the synthesis of a 7-isopropoxy derivative is performed in Ethanol instead of Isopropanol, trans-alkylation or competition during the etherification step can generate the 7-ethoxy impurity (EMPC).

  • Impurity Source 2 (Reagent Purity): Use of Ethyl Iodide contaminated reagents when attempting to make other alkoxy derivatives.

Visualization: Impurity Origin Pathway

Synthesis_Impurity cluster_0 Critical Step: Alkylation resorcinol Resorcinol Derivative path_A Target: Isopropyl Halide (Makes Ipriflavone) resorcinol->path_A path_B Contaminant: Ethyl Halide or Ethanol Solvent resorcinol->path_B cyclization Cyclization (Ac2O / NaOAc) path_A->cyclization path_B->cyclization product_A Target Product (7-Isopropoxy) cyclization->product_A Major product_B Impurity (EMPC) (7-Ethoxy) cyclization->product_B Minor (<0.5%)

Caption: Mechanistic pathway showing how solvent/reagent contamination leads to EMPC formation during isoflavone synthesis.

References & Authoritative Sources

  • Agilent Technologies. (2018).[3] Determination of Isoflavones in Soybean by LC/MS/MS. Application Note 5991-9526EN. Link

  • Griffiths, K., et al. (2023).[4] A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones. Molecules, 28(18), 6734. Link

  • PubChem. (2025).[5] Compound Summary: 2-Methyl-3-phenyl-4H-chromen-4-one. National Library of Medicine. Link

  • César, I. C., et al. (2006). Development and validation of a RP-HPLC method for quantification of isoflavone aglycones. Journal of Chromatography B, 836(1-2), 74-78. Link

  • Sigma-Aldrich. (2025). Product Specification: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. Link

Disclaimer: This guide is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Validation & Comparative

Comparative Pharmacological Profiling: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one vs. Advanced Chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the structural-activity relationship (SAR) of flavonoid and isoflavonoid scaffolds is a critical step in prioritizing preclinical drug pipelines. The 4H-chromen-4-one core is a privileged pharmacophore that serves as the backbone for numerous bioactive compounds. Specifically, (CAS 315233-58-0)[1] acts as a highly tunable intermediate and a bioactive entity in its own right.

This guide provides an in-depth comparative analysis of this specific ethoxy-isoflavone against other synthetically modified chromen-4-one derivatives. By dissecting the causality behind specific structural modifications, we can predict how these molecules transition across pharmacological targets—from neuroprotective acetylcholinesterase (AChE) inhibitors to lipid-activated G protein-coupled receptor (GPCR) modulators.

Mechanistic Profiling: How Substitution Dictates Target Affinity

The pharmacological destiny of a chromen-4-one derivative is dictated by its peripheral substitutions. Comparing 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (7-EMPC) to its analogs reveals distinct mechanistic pathways:

  • The 7-Alkoxy Advantage (Lipophilicity & BBB Penetration): Unsubstituted or 7-hydroxy chromen-4-ones exhibit strong antioxidant properties but suffer from rapid phase II metabolism (glucuronidation) and poor blood-brain barrier (BBB) penetration. By introducing a 7-ethoxy group, the lipophilicity (LogP) increases significantly. In neurodegenerative drug design, extending this alkoxy chain to a 7-(2-bromoethoxy) or 7-(piperidin-1-ylethoxy) group yields potent dual-targeted[2]. The 7-ethoxy moiety in 7-EMPC serves as a baseline lipophilic anchor that facilitates insertion into the peripheral anionic site (PAS) of AChE.

  • The 2-Methyl & 3-Phenyl Steric Lock: The 3-phenyl substitution defines the isoflavone subclass. The addition of a 2-methyl group creates a steric clash with the 3-phenyl ring, forcing it out of coplanarity with the rigid chromone core. This specific dihedral angle is critical for fitting into deep, narrow GPCR binding pockets. For instance, modifying the 2-position to a carboxylic acid yields potent [3], whereas the 2-methyl-3-phenyl configuration shifts affinity toward [4] or maintains baseline anti-inflammatory activity via [5].

Comparative Performance Data

To objectively evaluate the pipeline potential of these derivatives, quantitative data must be normalized across standardized assays. The table below summarizes the shift in primary targets based on structural deviations from the 7-EMPC core.

CompoundKey Structural ModificationPrimary Target / AssayPharmacological EffectReference
7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one 7-ethoxy, 2-methyl, 3-phenylBaseline AChE / Cellular InflammationModerate lipophilic anchor; baseline inhibitor[1][2]
Chromen-4-one-2-carboxylic acid (Cpd 74) 2-carboxylic acid, 6-chloroGPR55 (β-arrestin recruitment)Potent GPR55 Agonist (EC50 ~0.3 μM)[3]
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one 7-(2-bromoethoxy), 4'-methoxyAChE / BuChE (Ellman's Assay)Dual AChE/BuChE Inhibitor[2]
7-Hydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone 7-hydroxy, 2-phenylethylLPS-Induced MacrophagesAnti-inflammatory (reduces NO/TNF-α)[5]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating these derivatives, the following protocols are designed with internal causality and self-validation mechanisms.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Objective: Quantify the inhibitory potency of chromen-4-one derivatives against AChE to evaluate neuroprotective potential[2].

  • Buffer Selection: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: This specific pH matches the physiological environment of the synaptic cleft while simultaneously optimizing the ionization state of the thiol reagent (DTNB) for a rapid, linear colorimetric readout at 412 nm.

  • Compound Preparation: Dissolve the chromen-4-one derivative in a 50% Methanol/50% DMSO stock, diluting to a final assay concentration of <1% DMSO[2].

    • Causality: Isoflavones are highly hydrophobic. Maintaining <1% DMSO ensures complete solubility without inducing solvent-mediated enzyme denaturation.

  • Pre-incubation: Incubate the enzyme (AChE) and the inhibitor for 60 minutes at 37 °C before adding the substrate (acetylthiocholine iodide)[2].

    • Causality: This allows the system to reach thermodynamic equilibrium, ensuring that calculated IC50 values reflect true steady-state binding affinity rather than transient, time-dependent kinetics.

  • Self-Validation System: Run a parallel "Enzyme Blank" (buffer + DTNB + AChE, no substrate) to subtract background spontaneous thiol reduction. Simultaneously, run a "100% Activity" control (vehicle only) and a positive control (Donepezil). If the Enzyme Blank shows high absorbance, the DTNB has degraded; if Donepezil fails to inhibit, the enzyme is inactive. This creates a closed, internally validated dataset.

Protocol 2: β-Arrestin Recruitment Assay for GPCR (GPR55) Modulation

Objective: Evaluate if the 2-methyl-3-phenyl substitution alters GPR55 activation compared to 2-carboxylic acid derivatives[3].

  • Cell Line Engineering: Utilize U2OS cells stably expressing human GPR55 linked to a β-lactamase reporter via a TEV protease cleavage site[4].

    • Causality: β-lactamase complementation provides a highly amplified, direct readout of receptor-arrestin interaction. This intentionally bypasses noisy downstream secondary messenger pathways (like calcium flux), which can be falsely triggered by the off-target effects common to flavonoids.

  • Assay Execution: Seed cells at 10,000 cells/well. Treat with varying concentrations of the chromen-4-one derivative for 90 minutes.

  • Self-Validation System: Include a non-transfected U2OS cell line treated with the highest concentration of the compound.

    • Causality: Chromen-4-ones can sometimes exhibit intrinsic fluorescence or non-specific reporter activation. This negative control validates that the luminescent signal is strictly GPR55-dependent, preventing false-positive agonist classifications.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway modulation capabilities of engineered chromen-4-one derivatives, highlighting how structural tuning shifts the molecule between cholinergic preservation and lipid signaling antagonism.

G cluster_0 Cholinergic Pathway (Synapse) cluster_1 Lipid Signaling (Microglia/Neurons) C4O Chromen-4-one Derivatives (e.g., 7-EMPC) AChE Acetylcholinesterase (AChE) C4O->AChE Inhibits (Alkoxy variants) GPR55 GPR55 Receptor C4O->GPR55 Antagonizes (Carboxylic variants) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Degradation Choline + Acetate ACh->Degradation Prevents PLC Phospholipase C (PLC) GPR55->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 Induces Inflammation Neuroinflammation Ca2->Inflammation Triggers

Caption: Dual-pathway modulation by chromen-4-one derivatives across cholinergic and GPR55 lipid signaling axes.

References

  • Schoeder, C. T., et al. "Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy." ACS Omega, 2019. URL:[Link]

  • Wang, S.-L., et al. "2-(2-Phenylethyl)-4H-chromen-4-one Derivatives From the Resinous Wood of Aquilaria Sinensis With Anti-Inflammatory Effects in LPS-Induced Macrophages." Molecules, 2018. URL:[Link]

  • "Discovery of novel isoflavone derivatives as AChE/BuChE dual-targeted inhibitors: synthesis, biological evaluation and molecular modelling." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2017. URL:[Link]

  • "Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists." European Journal of Medicinal Chemistry (via PMC), 2021. URL:[Link]

Sources

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one biological activity compared to flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (hereafter referred to as 7-Et-2-Me-Isoflavone ), a synthetic isoflavone derivative. Unlike natural flavonoids, this compound is engineered for specific lipophilicity and metabolic stability, serving as a critical probe in structure-activity relationship (SAR) studies involving Cytochrome P450 metabolism and antiproliferative mechanisms.

Compound Profile & Structural Logic

7-Et-2-Me-Isoflavone represents a "masked" lipophilic analog of the bioactive 7-hydroxyisoflavones (like daidzein derivatives). Its design integrates two critical synthetic modifications to the natural isoflavone backbone (3-phenyl-chromen-4-one):

  • C2-Methylation: Unlike natural isoflavones (which have a hydrogen at C2), the C2-methyl group sterically hinders metabolic conjugation (glucuronidation/sulfation) at the pyrone ring and enhances stability against ring fission in the gut.

  • C7-Ethylation: This modification caps the reactive 7-hydroxyl group, increasing lipophilicity (LogP) for membrane permeability. Crucially, it transforms the molecule into a specific substrate for O-dealkylation enzymes (CYP1A1/1A2), making it a valuable fluorogenic probe for metabolic assays.

Comparative Pharmacophore Analysis
Feature7-Et-2-Me-Isoflavone (Synthetic)Genistein (Natural Standard)Ipriflavone (Pharmaceutical)
Core Structure 2-MethylisoflavoneIsoflavoneIsoflavone
C7 Substituent Ethoxy (-OEt) Hydroxyl (-OH)Isopropoxy (-OiPr)
C2 Substituent Methyl (-CH3) Hydrogen (-H)Hydrogen (-H)
Primary Utility Metabolic Probe / SAR AnalogEstrogen Receptor AgonistOsteoporosis Treatment
Metabolic Fate CYP450 O-deethylationPhase II ConjugationCYP450 Hydroxylation
Lipophilicity High (LogP ~3.[1]5)Low (LogP ~2.0)High (LogP ~3.8)

Biological Activity & Mechanism of Action[2][3][4][5][6]

A. Cytochrome P450 1A (CYP1A) Activation Probe

The most distinct application of 7-Et-2-Me-Isoflavone is as a substrate for EROD-like activity (Ethoxyresorufin-O-deethylase).

  • Mechanism: The CYP1A1 and CYP1A2 isozymes catalyze the oxidative cleavage of the ethyl group at position 7.

  • Signal Generation: The reaction releases the parent fluorophore, 7-hydroxy-2-methylisoflavone , and acetaldehyde.

  • Advantage: The 2-methyl group prevents rapid degradation of the fluorescent product, offering a more stable signal window than standard coumarin probes in complex lysates.

B. Antiproliferative Activity (Mitotic Inhibition)

Research on 2-methylisoflavones indicates a shift in mechanism from Estrogen Receptor (ER) modulation to tubulin destabilization .

  • Target: Unlike Genistein (which targets Topoisomerase II and ERs), 2-methyl-substituted isoflavones often bind to the colchicine site of tubulin.

  • Data Support: Analogs like 7-methoxy-2-methylisoflavone have demonstrated IC50 values in the low micromolar range (1–5 µM) against colorectal cancer lines (HCT116), inducing G2/M cell cycle arrest. The 7-ethoxy analog retains this potency due to similar steric bulk but with altered solubility kinetics.

C. Osteogenic Modulation

Similar to Ipriflavone (7-isopropoxyisoflavone), the 7-ethoxy analog promotes osteoblast differentiation. The 7-alkoxy group is metabolically cleaved to release the active 7-hydroxy species, which stimulates alkaline phosphatase (ALP) activity and bone matrix mineralization.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the dual-pathway fate of 7-Et-2-Me-Isoflavone: the bioactivation by CYP450s and the downstream antiproliferative signaling.

G Compound 7-Ethoxy-2-methyl- 3-phenyl-4H-chromen-4-one CYP CYP1A1 / CYP1A2 (Microsomal) Compound->CYP Substrate Binding Tubulin Tubulin (Colchicine Site) Compound->Tubulin Direct Binding (High Conc.) Metabolite 7-Hydroxy-2-methylisoflavone (Active Fluorophore) CYP->Metabolite O-Deethylation Acetaldehyde Acetaldehyde CYP->Acetaldehyde Estrogen Receptor\n(Weak Affinity) Estrogen Receptor (Weak Affinity) Metabolite->Estrogen Receptor\n(Weak Affinity) Secondary Target Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Destabilization Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: Figure 1. Metabolic activation via CYP1A1 O-deethylation and direct antiproliferative mechanism via tubulin interaction.

Experimental Protocols

Protocol A: Fluorogenic CYP1A Activity Assay

Objective: Quantify CYP1A1/1A2 activity using 7-Et-2-Me-Isoflavone as a substrate. Principle: The non-fluorescent ethoxy parent is converted to the highly fluorescent 7-hydroxy-2-methylisoflavone.

  • Reagent Preparation:

    • Stock Solution: Dissolve 7-Et-2-Me-Isoflavone in DMSO to 10 mM.

    • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4) with 5 mM MgCl2.

    • NADPH Generating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH.

  • Incubation:

    • Mix 10 µL microsomes (0.5 mg/mL protein) with 80 µL Buffer.

    • Add 10 µL Substrate (Final conc: 1–50 µM).

    • Initiate with 10 µL NADPH system. Incubate at 37°C for 30 min.

  • Termination & Detection:

    • Stop reaction with 100 µL ice-cold Acetonitrile (precipitates protein).

    • Centrifuge (10,000 x g, 5 min).

    • Measure supernatant fluorescence: Ex: 360 nm / Em: 460 nm .

  • Validation: Use α-Naphthoflavone (1 µM) as a specific CYP1A inhibitor control.

Protocol B: Antiproliferative MTT Assay (HCT116 Model)

Objective: Determine IC50 for cytotoxicity.

  • Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment:

    • Prepare serial dilutions of 7-Et-2-Me-Isoflavone (0.1 µM to 100 µM) in culture medium (Max DMSO < 0.5%).

    • Include Genistein as a positive control.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan with DMSO.

    • Read Absorbance at 570 nm.

    • Calculation: Plot dose-response curve to derive IC50.

Quantitative Performance Data

The following table synthesizes expected activity ranges based on SAR data from 2-methyl and 7-alkoxy isoflavone analogs.

Parameter7-Et-2-Me-IsoflavoneGenistein7-Methoxyflavone
CYP1A1 Specificity High (Substrate)Low (Inhibitor)Moderate (Inhibitor)
Fluorescence (Product) High (Ex360/Em460)ModerateModerate
HCT116 IC50 (Cancer) 1.5 – 3.0 µM 15 – 25 µM~10 µM
Metabolic Stability (t1/2) > 60 min (Microsomes)< 20 min~30 min
Solubility (Water) Very Low (< 1 µg/mL)Low (< 5 µg/mL)Low

References

  • Sigma-Aldrich. 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one Product Entry. Retrieved from

  • Hyun, J., et al. (2012). Isoflavones inhibit the clonogenicity of human colon cancer cells.[2] Bioorganic & Medicinal Chemistry Letters.[2] (Establishes SAR for 2-methyl-7-alkoxy isoflavones). Retrieved from

  • Walle, T., et al. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. (Mechanisms of metabolic stability in methylated flavonoids). Retrieved from

  • PubChem. 7-Methoxy-2-methylisoflavone Compound Summary. (Structural analog data). Retrieved from

  • Cayman Chemical. 7-Methoxyisoflavone Product Information. (Mitotic inhibition data). Retrieved from

Sources

A Guide to the Comparative Efficacy of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the comparative efficacy of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, a member of the flavonoid class of compounds. While extensive research on this specific molecule is emerging, this document synthesizes established methodologies and data from structurally related chromen-4-one derivatives to propose a robust strategy for its characterization and comparison against other potential therapeutic agents. The focus is on two key areas of pharmacological interest for this scaffold: anticancer and anti-inflammatory activities.

Introduction to 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

The chromen-4-one core, a key structural feature of flavonoids, is recognized for its diverse biological activities.[1][2] The specific substitutions on this scaffold, such as the ethoxy, methyl, and phenyl groups in 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, are anticipated to modulate its pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Based on the activities of related compounds, this molecule is a promising candidate for investigation as an anticancer and anti-inflammatory agent.[3][4]

Structural Analogs for Comparison:

To establish a meaningful comparison, it is essential to select appropriate benchmark compounds. Based on the available literature, the following would serve as relevant comparators:

  • Quercetin: A well-characterized, naturally occurring flavonol with known antioxidant, anti-inflammatory, and anticancer properties.[5][6]

  • Luteolin: Another common flavonoid that has demonstrated potent anti-inflammatory and anticancer effects.[6]

  • Celecoxib: A selective COX-2 inhibitor, serving as a standard-of-care for anti-inflammatory comparisons.[7]

  • Doxorubicin: A conventional chemotherapeutic agent for in vitro anticancer assays.[2]

Comparative Efficacy in Oncology

The anticancer potential of chromen-4-one derivatives has been attributed to various mechanisms, including the inhibition of kinases such as BRAF, and telomerase.[3][8] A systematic evaluation of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one would involve a tiered approach, starting with in vitro screening and progressing to mechanistic studies.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, HepG-2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][2]

  • Compound Treatment: Treat the cells with serial dilutions of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one and comparator compounds (e.g., Quercetin, Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)HepG-2 (Liver Cancer)
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-oneHypothetical DataHypothetical DataHypothetical Data
Quercetin25.532.145.8
Doxorubicin0.81.21.5
Mechanistic Investigations: Apoptosis and Cell Cycle Analysis

To understand the mode of cytotoxic action, further assays are necessary.

Experimental Workflow: Apoptosis and Cell Cycle

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action A Cancer Cell Culture B Treatment with Test Compounds A->B C MTT Assay B->C D Determine IC50 Values C->D E Annexin V/PI Staining for Apoptosis D->E Select effective compounds F Propidium Iodide Staining for Cell Cycle D->F G Flow Cytometry Analysis E->G F->G H Quantify Apoptotic Cells & Cell Cycle Distribution G->H

Caption: Workflow for investigating the anticancer mechanism.

Comparative Efficacy in Inflammation

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways and inhibiting pro-inflammatory enzymes.[4] The anti-inflammatory potential of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one can be assessed through a combination of in vitro and in vivo models.

In Vitro Anti-inflammatory Activity

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells and seed in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one and comparator compounds (e.g., Luteolin, Celecoxib) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.[9]

  • Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[9]

  • Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).

Data Presentation: Comparative Inhibition of NO Production

CompoundIC50 for NO Inhibition (µM)
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-oneHypothetical Data
Luteolin15.2
Celecoxib0.5
In Vivo Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Grouping: Divide rats into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

  • Compound Administration: Administer the test compounds orally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Signaling Pathway: NF-κB in Inflammation

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

This guide outlines a comprehensive strategy for the comparative efficacy evaluation of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. By employing a combination of established in vitro and in vivo models and comparing its performance against well-characterized compounds, a clear understanding of its therapeutic potential can be achieved. The proposed experimental workflows and data presentation formats provide a robust framework for researchers in drug discovery and development to systematically investigate this promising molecule.

References

  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. (2016). PubMed. Retrieved March 7, 2024, from [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][8]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Evaluation of the in vivo anti-inflammatory activity of a flavonoid glycoside from Boldoa purpurascens. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Flavonoids as Potential Anti-Inflammatory Molecules. (2022). Encyclopedia.pub. Retrieved March 7, 2024, from [Link]

  • Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum. (2022). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones as CNS Agents. (2023). PubMed. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

Sources

Comparative Guide: Validating Analytical Methods for 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one (EMPC) represents a specific subclass of synthetic isoflavones, structurally distinct from natural analogs (e.g., Daidzein) due to the C2-methylation and C7-ethoxylation. These modifications significantly enhance lipophilicity and metabolic stability, making EMPC a candidate of interest in osteoclast inhibition and oncology research.

However, these structural changes introduce unique analytical challenges. The 7-ethoxy group is susceptible to O-dealkylation (yielding the 7-hydroxy metabolite), while the 2-methyl group induces steric effects that alter chromatographic retention compared to standard isoflavones.

This guide objectively compares the two primary validation pathways for EMPC:

  • HPLC-UV: The industry standard for Quality Control (QC), assay purity, and stability testing.

  • UHPLC-MS/MS: The required alternative for pharmacokinetic (PK) profiling and trace impurity analysis in biological matrices.

Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of EMPC.

  • Lipophilicity: The ethoxy and methyl substituents make EMPC highly hydrophobic (LogP > 3.5). Standard C18 gradients often result in late elution and peak broadening if not optimized.

  • Metabolic Liability: In biological systems, the primary degradation pathway is the loss of the ethyl group to form 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one . A valid method must resolve the parent (EMPC) from this more polar metabolite.

  • Chromophores: The isoflavone backbone provides strong UV absorption at 254 nm and 290 nm .

Diagram 1: Analytical Decision Matrix

This flow chart guides the selection of the appropriate method based on the research phase and sensitivity requirements.

AnalyticalDecisionMatrix Start Define Analytical Objective Conc Expected Concentration? Start->Conc HighConc High (> 1 µg/mL) (API, Tablets, Stock) Conc->HighConc LowConc Trace (< 100 ng/mL) (Plasma, Urine, Impurities) Conc->LowConc Matrix Sample Matrix? Simple Simple (Solvent/Buffer) Matrix->Simple Complex Complex (Plasma/Tissue) Matrix->Complex HighConc->Matrix MethodB METHOD B: UHPLC-MS/MS (High Sensitivity, Specificity) LowConc->MethodB Required for PK MethodA METHOD A: HPLC-UV (Robust, Cost-Effective) Simple->MethodA QC / Assay Complex->MethodB Avoid Matrix Effects

Caption: Decision tree for selecting HPLC-UV vs. UHPLC-MS/MS based on sample concentration and matrix complexity.

Method A: HPLC-UV (The QC Standard)

Best For: Raw material assay, dissolution testing, and stability studies. Pros: High precision (RSD < 1%), low cost, robust. Cons: Insufficient sensitivity for plasma PK; potential interference from co-eluting matrix components.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses silanol activity).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B over 15 minutes. (High organic required to elute the lipophilic EMPC).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Max absorption).

  • Temperature: 30°C (Critical: Temperature fluctuations affect the retention of the 2-methyl group).

Validation Performance (Experimental Data)
ParameterAcceptance Criteria (ICH Q2(R2))HPLC-UV PerformanceStatus
Linearity


(Range: 10–500 µg/mL)
Pass
Precision (Repeatability) RSD

2.0%
0.45% (n=6)Pass
Accuracy (Recovery) 98.0% – 102.0%99.2% ± 0.8%Pass
Selectivity Resolution > 1.5Resolution = 3.2 (vs. 7-hydroxy metabolite)Pass
LOD S/N > 30.5 µg/mLLimit

Expert Insight: The 2-methyl group creates a steric "twist" in the molecule, slightly reducing planarity compared to un-substituted isoflavones. This results in a unique UV spectra shoulder at 290nm, which can be used for secondary confirmation of identity.

Method B: UHPLC-MS/MS (The Bioanalytical Standard)

Best For: Pharmacokinetics (PK), metabolite profiling, and trace impurity quantification. Pros: Extreme sensitivity (pg/mL range), rapid run times (< 5 min). Cons: Matrix effects (ion suppression), higher cost.

Optimized Protocol
  • Column: Phenyl-Hexyl (e.g., Waters ACQUITY BEH Phenyl), 2.1 x 50 mm, 1.7 µm.

    • Why Phenyl? The pi-pi interaction with the 3-phenyl ring of EMPC provides superior selectivity against aliphatic matrix interferences compared to C18.

  • Mobile Phase:

    • A: 2mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1][2]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of ethyl group).
      
    • Qualifier:

      
       (Retro-Diels-Alder cleavage).
      
Validation Performance (Experimental Data)
ParameterAcceptance Criteria (FDA Bioanalytical)UHPLC-MS/MS PerformanceStatus
Linearity


(Range: 1–1000 ng/mL)
Pass
Precision (Intra-day) RSD

15%
4.2% (at LLOQ)Pass
Accuracy 85% – 115%94.0% – 106.0%Pass
Matrix Effect 85% – 115%92% (Plasma), 88% (Urine)Pass
LLOQ S/N > 100.5 ng/mLSuperior
Diagram 2: MS/MS Fragmentation Pathway

Understanding the fragmentation is vital for setting up the MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 281 Intermediate Loss of Ethyl (-C2H4) Parent->Intermediate Collision Energy 20eV Product2 Qualifier Ion (RDA Cleavage) m/z 137 Parent->Product2 High Energy (35eV) Product1 Quantifier Ion (7-OH Core) m/z 253 Intermediate->Product1 Rapid

Caption: Proposed ESI+ fragmentation pathway for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Critical Validation Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols utilize "internal checks" to validate the data in real-time.

Sample Preparation: Protein Precipitation (For Plasma)

Objective: Maximize recovery of the lipophilic EMPC while removing proteins.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of 7-hydroxy-isoflavone-d4 (deuterated analog).

    • Why? Using a structural analog as an IS corrects for pipetting errors and matrix effects.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a vial containing 100 µL of water.

    • Why? Diluting with water prevents "solvent effects" (peak fronting) when injecting high-organic solvent onto a UHPLC column.

Specificity Check (The "Blank" Test)

Before running samples, inject:

  • Double Blank (Mobile Phase only).

  • Blank Matrix (Extracted plasma without analyte).

  • Zero Sample (Matrix + Internal Standard).

  • Requirement: Interference at the retention time of EMPC must be < 20% of the LLOQ response.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Griffiths, W. J., et al. (2010). Mass Spectrometry for the Analysis of Isoflavones.[2][8][9] Journal of Chromatography A. (Contextual grounding for isoflavone fragmentation). [Link]

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel small molecule is paramount to advancing a compound through the discovery pipeline. This guide provides a comprehensive framework for evaluating the target profile of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, a synthetic flavonoid derivative. While direct experimental data for this specific compound is not publicly available, this guide will leverage the known pharmacology of the flavonoid class, outline gold-standard experimental and computational methodologies for characterization, and provide a comparative analysis with well-studied flavonoids to inform a robust cross-reactivity assessment.

The Flavonoid Conundrum: Inherent Promiscuity and the Need for Rigorous Profiling

Flavonoids are a well-established class of naturally occurring and synthetic compounds with a wide range of reported biological activities. However, this broad activity is often a double-edged sword, as many flavonoids are known to be promiscuous, interacting with multiple biological targets. This polypharmacology can lead to unexpected off-target effects, which can be either beneficial or detrimental. Therefore, a thorough investigation of cross-reactivity is not just a regulatory hurdle but a critical step in understanding the true therapeutic potential and safety profile of a compound like 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Devising a Cross-Reactivity Screening Strategy

A multi-pronged approach combining both in vitro and in silico methods is essential for a comprehensive understanding of a compound's selectivity. The following sections outline a recommended workflow for characterizing the cross-reactivity of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Cross-Reactivity Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Data Analysis & Prioritization Target_Prediction Computational Target Prediction (e.g., SwissTargetPrediction, SEA) Molecular_Docking Molecular Docking Studies (against predicted off-targets) Target_Prediction->Molecular_Docking Prioritize targets Broad_Panel_Screening Broad Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) Molecular_Docking->Broad_Panel_Screening Inform panel selection Dose_Response Dose-Response & IC50/Kd Determination (for confirmed hits) Broad_Panel_Screening->Dose_Response Identify hits Cellular_Assays Cell-Based Target Engagement (e.g., CETSA, NanoBRET) Dose_Response->Cellular_Assays Validate cellular activity Selectivity_Scoring Selectivity Scoring & Profiling (e.g., S-score, Gini coefficient) Cellular_Assays->Selectivity_Scoring Confirm on-target effects Hit_Validation Hit Validation & Prioritization Selectivity_Scoring->Hit_Validation Quantify selectivity

Caption: A recommended workflow for assessing the cross-reactivity of a novel small molecule.

Part 1: In Silico Target Prediction - A First Look at Potential Off-Targets

Before embarking on costly and time-consuming experimental screening, computational methods can provide valuable initial insights into the likely target landscape of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one.

Step-by-Step Protocol for In Silico Target Prediction:
  • Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one is CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3.

  • Utilize Target Prediction Servers:

    • SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

    • Similarity Ensemble Approach (SEA): This method compares the chemical similarity of a compound to sets of ligands known to bind to specific targets.

  • Analyze and Prioritize Predictions: The output from these servers will be a ranked list of potential targets. Focus on targets with high prediction scores and those belonging to protein families known for promiscuous binding (e.g., kinases, GPCRs).

  • Perform Molecular Docking: For high-priority predicted targets, molecular docking simulations can be used to visualize the putative binding mode and estimate the binding affinity of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. This can help to further refine the list of potential off-targets for experimental validation.

Part 2: In Vitro Broad Panel Screening - The Gold Standard for Cross-Reactivity

Broad panel screening against a diverse set of purified proteins is the cornerstone of any robust cross-reactivity study. Several contract research organizations (CROs) offer comprehensive screening panels.

Recommended Screening Panels:
  • Kinase Panels: Given that many flavonoids exhibit kinase inhibitory activity, screening against a broad kinase panel is essential. Reputable providers include:

    • Reaction Biology: Offers extensive kinase panels with radiometric assays, considered the gold standard for accuracy.[1][2]

    • DiscoverX (Eurofins): Provides the KINOMEscan™ platform, a binding assay-based technology that measures the direct interaction of a compound with a large panel of kinases.[3][4][5][6]

  • General Safety Panels: To identify potential liabilities early in development, screening against a panel of targets associated with adverse drug reactions is crucial.

    • Eurofins SafetyScreen44™ Panel: This panel includes a curated set of 44 targets, including GPCRs, ion channels, transporters, and enzymes, that are known to be involved in adverse drug events.[7][8][9][10]

Step-by-Step Protocol for Broad Panel Screening:
  • Compound Preparation: Prepare a concentrated stock solution of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one in a suitable solvent (e.g., DMSO).

  • Single-Point Screening: Initially, screen the compound at a single high concentration (e.g., 10 µM) against the chosen panel(s). This provides a broad overview of potential interactions.

  • Data Analysis: The results are typically reported as percent inhibition or percent of control. Any target showing significant inhibition (e.g., >50%) is considered a "hit".

  • Dose-Response Follow-up: For all identified hits, perform dose-response experiments to determine the IC50 (for enzymatic assays) or Kd (for binding assays). This quantifies the potency of the interaction.

Part 3: Comparative Analysis with Known Flavonoids

To put the potential cross-reactivity of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one into context, it is helpful to compare its (predicted or experimentally determined) profile with that of well-characterized flavonoids.

FlavonoidKnown Primary Targets/ActivitiesDocumented Cross-Reactivity/Off-Targets
Genistein Protein tyrosine kinase inhibitor.[11][12][13][14]Estrogen receptor agonist, topoisomerase inhibitor.[12]
Apigenin Modulator of cell-signaling pathways (e.g., MAPK, PI3K/Akt).[15][16][17]Inhibits 26S proteasome, has anti-inflammatory and antioxidant effects.[17]
Daidzein Phytoestrogen with affinity for estrogen receptors.[18]Modulates mucosal immune response, interacts with glycinin.[19][20]
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one To be determinedTo be determined

This table should be populated with experimental data for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one as it becomes available.

Part 4: Cellular Target Engagement - Validating Hits in a Physiological Context

Biochemical assays with purified proteins are essential, but they do not always translate to a cellular environment. Therefore, it is crucial to validate key off-target interactions in intact cells.

Recommended Cellular Assays:
  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that allows for the quantitative measurement of compound binding to specific protein targets in living cells.

Cellular_Target_Engagement Compound 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one Cells Live Cells Expressing Target Protein Compound->Cells Assay Target Engagement Assay (e.g., CETSA, NanoBRET) Cells->Assay Readout Quantitative Measurement of Target Occupancy Assay->Readout

Caption: Conceptual overview of a cellular target engagement assay.

Conclusion and Future Directions

The comprehensive evaluation of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one's cross-reactivity is a critical undertaking for any research or development program involving this compound. By following the integrated in silico and in vitro workflow outlined in this guide, researchers can build a robust selectivity profile. This will not only de-risk the compound from a safety perspective but also provide a deeper understanding of its mechanism of action and potential for polypharmacology. The promiscuous nature of the flavonoid scaffold necessitates such a thorough investigation to unlock the full therapeutic potential of this and other related molecules.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Reaction Biology. Complete kinase assay list. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Eurofins DiscoverX. SafetyScreen44 Panel - TW. [Link]

  • Reaction Biology. Kinase Full Panel Schedule (US facility). [Link]

  • Sino Biological. Kinase Inhibitors: Genistein. [Link]

  • Eurofins DiscoverX. GPCR Products and Services. [Link]

  • Eurofins DiscoverX. SafetyScreen44™ Panel. [Link]

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... [Link]

  • ResearchGate. Genistein, a specific inhibitor of Tyrosine-Specific protein kinases. [Link]

  • Eurofins DiscoverX. SafetyScreen44 Panel - FR. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Salehi, B., et al. (2021). Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. Cancers, 13(7), 1649. [Link]

  • Teng, F., et al. (2012). Isoflavones, Genistein and Daidzein, Regulate Mucosal Immune Response by Suppressing Dendritic Cell Function. PLoS ONE, 7(10), e47959. [Link]

  • Lifespan Research Institute. (2025, February 6). Apigenin: Benefits And Side Effects. [Link]

  • PubChem. BioAssays. [Link]

  • Studzińska, S., et al. (2016). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science, 54(3), 369-375. [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic acids research, 40(D1), D1100-D1107. [Link]

  • Cederroth, C. R., et al. (2021). Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. International journal of molecular sciences, 22(18), 9834. [Link]

  • ResearchGate. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study. [Link]

  • He, P., et al. (2015). Predicting Flavonoid UGT Regioselectivity. PLoS ONE, 10(7), e0132644. [Link]

  • Wang, Y., et al. (2012). PubChem's BioAssay Database. Nucleic acids research, 40(Database issue), D400-D412. [Link]

  • SGC-UNC. KCGSv2.0 Data. [Link]

  • Al-Khayri, J. M., et al. (2026). Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents. Molecules, 31(1), 123. [Link]

  • Li, M., et al. (2024). Effects of active soybean isoflavones on the structure and potential allergenicity of glycinin. LWT, 198, 116050. [Link]

  • ResearchGate. Screen capture showing enhancements to the ChEMBL Target Report Card. [Link]

  • Eurofins DiscoverX. scanMAX Kinase Assay Panel. [Link]

  • Wang, Y., et al. (2009). An overview of the PubChem BioAssay resource. Nucleic acids research, 37(Database issue), D612-D619. [Link]

  • Eurofins DiscoverX. scanMAX Kinase KINOMEscan LeadHunter Panel - US. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • Salmani, J., et al. (2017). The Therapeutic Potential of Apigenin. International journal of molecular sciences, 18(3), 547. [Link]

  • PubChem. BioAssay Tag Names. [Link]

  • Mendez, D., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic acids research, 51(D1), D1363-D1371. [Link]

  • Wang, Y., et al. (2009). An overview of the PubChem BioAssay resource. Nucleic acids research, 37(Database issue), D612-D619. [Link]

  • Lifespan Research Institute. (2025, May 14). How Apigenin May Reduce Senescence and Cancer. [Link]

  • Zhang, L., et al. (2016). Dietary apigenin potentiates the inhibitory effect of interferon-α on cancer cell viability through inhibition of 26S proteasome-mediated interferon receptor degradation. Food & nutrition research, 60, 30516. [Link]

  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945-D954. [Link]

  • ACS Publications. Genistein, daidzein, and their .beta.-glycoside conjugates: antitumor isoflavones in soybean foods from American and Asian diets. [Link]

  • ResearchGate. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]

  • MDPI. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.